Carprofen-13C,d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12ClNO2 |
|---|---|
Molecular Weight |
277.72 g/mol |
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1+1D3 |
InChI Key |
PUXBGTOOZJQSKH-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of Carprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic and purification methodologies for Carprofen-13C,d3, an isotopically labeled version of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. Isotopically labeled compounds are critical as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies.
Introduction to this compound
Carprofen is a member of the carbazole class of drugs and functions by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[1] The labeled compound, this compound, contains one carbon-13 atom and three deuterium atoms. This mass modification allows it to be distinguished from the unlabeled drug in analytical assays. The molecular formula for this compound is C₁₄¹³CH₉D₃ClNO₂ with a molecular weight of approximately 277.73 g/mol .[2]
Synthesis of this compound
The synthesis of this compound can be adapted from established routes for Carprofen. A common strategy involves the alkylation of a carbazole precursor with an isotopically labeled propanoic acid derivative. This guide outlines a plausible synthetic route starting from 6-chloro-9H-carbazole.
Reaction Scheme:
A potential synthetic pathway involves a Friedel-Crafts acylation of 6-chloro-9H-carbazole with 2-bromopropionyl-1-¹³C bromide, followed by reduction and methylation with a deuterated methyl source. A more direct approach, outlined below, involves the alkylation of a pre-formed carbazole anion.
Step 1: Deprotonation of 6-chloro-9H-carbazole. Step 2: Nucleophilic substitution with an isotopically labeled propionate derivative.
A key challenge in Carprofen synthesis is the cost of raw materials and the complexity of the process.[3][4]
Experimental Protocol: Synthesis
This protocol is a representative example and may require optimization.
Materials and Reagents:
-
6-chloro-9H-carbazole
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl-d3-2-bromopropionate-2-¹³C
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 6-chloro-9H-carbazole and anhydrous DMF under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise over 15 minutes. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.
-
Alkylation: The reaction mixture is cooled again to 0°C. A solution of Methyl-d3-2-bromopropionate-2-¹³C (1.2 equivalents) in anhydrous DMF is added dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: The reaction is allowed to warm to room temperature and then heated to 60°C for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, the reaction is cooled to room temperature. A solution of 2M sodium hydroxide is added, and the mixture is heated to 80°C for 2 hours to hydrolyze the ester.
-
Work-up: The mixture is cooled and acidified with 2M HCl to a pH of 2-3. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Isolation of Crude Product: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
A patented method for the purification of Carprofen involves the formation of a triethylamine salt, which can be selectively precipitated, leaving impurities in the solution.[5]
Experimental Protocol: Purification
Materials and Reagents:
-
Crude this compound
-
Acetone
-
Triethylamine
-
80% Ethanol
-
5% Hydrochloric acid solution
-
Purified water
Procedure:
-
Salt Formation: The crude this compound is dissolved in acetone at room temperature. Triethylamine (1.1 equivalents) is added, and the mixture is stirred. The solution is allowed to stand for 2-4 hours to allow for the precipitation of the Carprofen triethylamine salt.[5]
-
Isolation of the Salt: The precipitate is collected by filtration and washed with a small amount of cold acetone.[5]
-
Regeneration of Pure Carprofen: The wet Carprofen triethylamine salt is transferred to a new flask and dissolved in 80% ethanol with heating to 50-60°C.[5]
-
Acidification: A 5% solution of hydrochloric acid is added dropwise until the pH of the solution is between 3 and 4, causing the purified this compound to precipitate.[5]
-
Final Washing and Drying: The mixture is cooled, and the purified product is collected by filtration. The solid is washed with purified water until the pH of the filtrate is neutral (6.5-7.5).[5] The final product is dried in a vacuum oven to yield pure this compound.
Data Summary
The following table summarizes key quantitative data for this compound. Yields are representative and based on typical, non-isotopic syntheses.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄¹³CH₉D₃ClNO₂ | [2] |
| Molecular Weight | 277.73 g/mol | [2] |
| CAS Number | 2012598-34-2 | [2] |
| Typical Synthesis Yield | 70-85% | [6][7] |
| Purity (Post-purification) | >98% | Assumed based on standard analytical methods |
| ¹H NMR (DMSO-d₆) δ (ppm) | 12.26 (s, 1H), 11.32 (s, 1H), 8.14 (d, 1H), 8.05 (d, 1H), 7.45 (d, 1H), 7.37 (s, 1H), 7.32 (d, 1H), 7.07 (d, 1H), 3.79 (q, 1H) | [6][7] |
Note: The methyl peak at ~1.40 ppm in the ¹H NMR of unlabeled Carprofen will be absent in the deuterated analog.
Visualizations
The following diagrams illustrate the workflow for the synthesis and purification of this compound.
Caption: Overall workflow for the synthesis of this compound.
References
- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101492413B - Fine purification method for carprofen - Google Patents [patents.google.com]
- 6. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]
- 7. US9611217B2 - Synthetic processes of carprofen - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Carprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Carprofen-13C,d3, an isotopically labeled form of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of relevant biological and analytical processes.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled internal standard used in the quantitative analysis of Carprofen. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based assays while maintaining similar chemical and physical properties to the unlabeled parent compound.
Quantitative Data Summary
| Property | This compound | Carprofen | Data Source(s) |
| Molecular Formula | C₁₄¹³CH₉D₃ClNO₂ | C₁₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 277.73 g/mol | 273.71 g/mol | [1][2] |
| CAS Number | 2012598-34-2 | 53716-49-7 | [1][2] |
| Appearance | White to off-white solid | White, crystalline compound | [3] |
| Melting Point | Data not available | 195-199 °C | [2] |
| Boiling Point | Data not available | Data not available | |
| Solubility | Soluble in DMSO | Freely soluble in ethanol, soluble in DMSO and DMF, practically insoluble in water at 25°C. | [3] |
| pKa | Data not available | 4.7 |
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of Carprofen quantification in complex biological matrices. The following is a representative experimental protocol for the analysis of Carprofen in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
LC-MS/MS Method for Quantification of Carprofen in Plasma
This protocol outlines a standard procedure for the extraction and analysis of Carprofen from plasma samples.
2.1.1. Materials and Reagents
-
Carprofen analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized and filtered
-
Control plasma (e.g., human, canine)
2.1.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[4][5][6]
2.1.3. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step. A typical gradient might be:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
2.1.4. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carprofen: Precursor ion (Q1) m/z 272.1 → Product ion (Q3) m/z 228.1
-
This compound: Precursor ion (Q1) m/z 276.1 → Product ion (Q3) m/z 232.1
-
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity. Collision energy and other MS/MS parameters should be optimized for each specific transition.[4][5]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of Carprofen's biological processing and a typical analytical workflow.
Metabolic Pathway of Carprofen
Carprofen undergoes several metabolic transformations in the body. The primary routes of metabolism include glucuronidation and oxidation.[7][8] The enzymes primarily responsible for these transformations are UDP-glucuronosyltransferases (UGTs) for glucuronidation and Cytochrome P450 (CYP) enzymes for oxidation.[7][8]
Caption: Metabolic pathway of Carprofen.
Experimental Workflow for Carprofen Analysis
The following diagram outlines the logical flow of a typical bioanalytical experiment for the quantification of Carprofen using an isotopically labeled internal standard.
Caption: Bioanalytical workflow for Carprofen.
Mechanism of Action
Carprofen is a non-steroidal anti-inflammatory drug that exhibits its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][9] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[9][10] Carprofen shows a degree of selectivity for the inhibition of COX-2 over COX-1, which is thought to contribute to its anti-inflammatory and analgesic properties with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][10] By inhibiting COX enzymes, Carprofen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Prostaglandin Synthesis Inhibition Pathway
The following diagram illustrates the point of intervention of Carprofen in the prostaglandin synthesis pathway.
Caption: Inhibition of Prostaglandin Synthesis.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of carprofen, a nonsteroid anti-inflammatory agent, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of carprofen, a nonsteroidal anti-inflammatory agent, in rats, dogs, and humans | Semantic Scholar [semanticscholar.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics and Bioavailability of Carprofen in Rainbow Trout (Oncorhynchus mykiss) Broodstock - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis: A Technical Guide to Carprofen-13C,d3
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Carprofen-13C,d3 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring the reliability and reproducibility of experimental results. This guide offers an in-depth explanation of a typical CoA for this compound, detailing the analytical methodologies employed and presenting the data in a clear, structured format.
Understanding this compound
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to relieve pain and inflammation.[1][2][3][4] The isotopically labeled version, this compound, incorporates one carbon-13 atom and three deuterium atoms. This stable isotope-labeled compound is primarily used as an internal standard in quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] Its chemical and physical properties are nearly identical to the unlabeled drug, but its increased mass allows for clear differentiation in mass spectrometric analysis.
Certificate of Analysis: A Detailed Breakdown
A Certificate of Analysis for this compound typically includes the following key information, summarized here in a structured format for clarity.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| Chemical Formula | ¹³CC₁₄H₉D₃ClNO₂ |
| Molecular Weight | 277.74 g/mol |
| CAS Number | 1173019-42-5[7] |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol, methanol, DMSO |
Analytical Data
| Test | Method | Result |
| Chemical Purity (HPLC) | HPLC-UV | ≥98% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % D, ≥99 atom % ¹³C |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |
| Residual Solvents | GC-MS | Meets USP <467> limits |
| Water Content | Karl Fischer Titration | ≤0.5% |
Experimental Protocols: The Science Behind the Data
The data presented in the CoA is generated through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 261.5 nm.[8]
-
Procedure: A solution of this compound is injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks to determine the chemical purity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for determining chemical purity using HPLC.
Mass Spectrometry for Isotopic Purity and Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For isotopically labeled compounds, it is essential for confirming the incorporation of stable isotopes and for structural elucidation.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or a gas chromatograph (GC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for LC-MS analysis of Carprofen.[9]
-
Analysis Mode: Full scan mode to observe the molecular ion cluster. The mass difference between the labeled and unlabeled compound confirms the isotopic incorporation.
-
Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum shows the distribution of ions based on their mass-to-charge ratio. The relative intensities of the isotopic peaks are used to calculate the isotopic purity. The fragmentation pattern can be compared to a reference standard to confirm the identity.
Logical Flow for Mass Spectrometry Analysis
Caption: Logical flow of mass spectrometry analysis for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
NMR spectroscopy is an indispensable tool for determining the chemical structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer.
-
¹H NMR: Provides information about the number of different types of protons and their neighboring atoms. The absence of a signal at the position corresponding to the deuterated methyl group confirms isotopic labeling.
-
¹³C NMR: Shows the number of different types of carbon atoms. The signal for the labeled carboxylic acid carbon will be enhanced, confirming the incorporation of ¹³C.
-
Mechanism of Action: The Biological Context
Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2][4] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and is involved in the production of prostaglandins that protect the gastrointestinal tract and maintain renal blood flow.[1][2] COX-2 is inducible and its expression is upregulated at sites of inflammation, where it produces prostaglandins that mediate pain and inflammation.[1][2] Carprofen shows a preferential inhibition of COX-2 over COX-1, which is thought to contribute to its favorable safety profile compared to less selective NSAIDs.[3][10]
Signaling Pathway of Carprofen's Anti-inflammatory Action
Caption: Carprofen's mechanism of action via COX enzyme inhibition.
This in-depth guide provides a comprehensive overview of the information contained within a Certificate of Analysis for this compound, empowering researchers and scientists to confidently utilize this critical reagent in their studies. The detailed experimental protocols and visual representations of workflows and biological pathways offer a deeper understanding of the quality control processes and the scientific context of this important analytical standard.
References
- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. vetmed.illinois.edu [vetmed.illinois.edu]
- 5. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carprofen-d3 VETRANAL , analytical standard 1173019-42-5 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ajpamc.com [ajpamc.com]
- 9. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity of Carprofen-13C,d3 for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Carprofen-13C,d3, a crucial internal standard for quantitative mass spectrometry analysis. The guide details the significance of isotopic purity, methods for its determination, and the mechanism of action of Carprofen.
Introduction to Carprofen and its Stable Isotope Labeled Analog
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1][2] It is primarily used in veterinary medicine to relieve pain and inflammation associated with osteoarthritis and post-operative recovery in dogs.[2] Carprofen functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for mediating inflammatory responses.[2][3]
In quantitative bioanalysis, particularly in pharmacokinetic and metabolism studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise results with mass spectrometry. This compound, with one carbon-13 atom and three deuterium atoms, serves as an ideal internal standard for the quantification of Carprofen in complex biological matrices. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer.
Isotopic Purity: A Critical Parameter
The isotopic purity of a stable isotope-labeled internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses. It is defined as the percentage of the labeled compound that contains the desired number of heavy isotopes. Impurities can arise from the presence of unlabeled material (M+0) or molecules with an incomplete number of isotopic labels.
High isotopic purity is essential to:
-
Minimize Cross-Talk: Prevent interference from the internal standard channel to the analyte channel in the mass spectrometer.
-
Ensure Accurate Quantification: Inaccurate assessment of the internal standard's purity can lead to systematic errors in the calculated concentration of the analyte.
-
Maintain Method Sensitivity: A high abundance of the desired isotopologue enhances the signal-to-noise ratio.
Quantitative Data on Isotopic Purity
While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, the following table illustrates the typical isotopic purity data provided for a similar stable isotope-labeled compound, Carprofen-d3. This data is sourced from a representative Certificate of Analysis from a commercial supplier. Researchers should always refer to the Certificate of Analysis provided with their specific lot of this compound for exact specifications.
Table 1: Representative Isotopic Purity Data for Carprofen-d3
| Parameter | Specification |
| Chemical Purity (by HPLC) | >98% |
| Isotopic Enrichment (d3) | ≥99 atom % D |
| Isotopic Distribution | |
| d0 | <0.5% |
| d1 | <1.0% |
| d2 | <2.0% |
| d3 | >96.5% |
Note: This data is for illustrative purposes for Carprofen-d3 and the actual values for this compound may differ. The sum of all isotopologues (d0 to d3) will equal 100%.
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology based on established protocols for the analysis of labeled compounds.
Materials and Reagents
-
This compound reference standard
-
Carprofen analytical standard (unlabeled)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) or a triple quadrupole tandem mass spectrometer
-
A suitable HPLC or UHPLC system
-
C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and unlabeled Carprofen in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions of the this compound working solution to assess the instrument's response. A typical concentration for direct infusion might be 1 µg/mL. For LC-MS analysis, a concentration of 100 ng/mL is a good starting point.
LC-MS/MS Method
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carprofen (unlabeled): Precursor ion (m/z) 272.1 → Product ion (m/z) 228.1
-
This compound: Precursor ion (m/z) 276.1 → Product ion (m/z) 232.1
-
-
Data Analysis
-
Acquire the mass spectrum of the this compound standard.
-
Identify the ion signals corresponding to the unlabeled (M+0), partially labeled, and fully labeled (M+4 for 13C,d3) species.
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is expressed as the percentage of the M+4 peak area relative to the sum of all Carprofen-related peak areas.
Mandatory Visualizations
Signaling Pathway of Carprofen
Carprofen exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This pathway is initiated by inflammatory stimuli, leading to the release of arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this step, Carprofen reduces the production of these pro-inflammatory molecules.
Caption: Mechanism of action of Carprofen via selective COX-2 inhibition.
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the logical workflow for determining the isotopic purity of this compound using LC-MS/MS.
Caption: Workflow for determining the isotopic purity of this compound.
Logical Relationship for Use as an Internal Standard
The use of this compound as an internal standard is based on the logical relationship of its behavior relative to the unlabeled analyte throughout the analytical process.
Caption: Logical relationship of Carprofen and its internal standard in bioanalysis.
References
- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1998050033A1 - Cox-2 selective carprofen for treating pain and inflammation in dogs - Google Patents [patents.google.com]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Carprofen-13C,d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Carprofen-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. Primarily used in veterinary medicine, Carprofen's analgesic and anti-inflammatory properties are of significant interest in drug development and safety studies.[1][2] The use of a heavy-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it co-elutes with the unlabeled analyte and corrects for variations in sample preparation and instrument response.
Mechanism of Action: COX Inhibition
Carprofen exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules that mediate inflammation, pain, and fever.[1] By blocking this pathway, Carprofen effectively reduces the inflammatory response. Its specificity for COX-2 over COX-1 varies between species.[2]
References
Stability and Storage of Carprofen-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Carprofen-13C,d3, an isotopically labeled non-steroidal anti-inflammatory drug (NSAID). The information presented is critical for ensuring the integrity and accuracy of research and analytical applications involving this compound. While specific stability studies on this compound are not extensively published, the stability of the unlabeled Carprofen molecule is well-documented. Based on established principles of isotope labeling, the stability profile of this compound is expected to be comparable to that of Carprofen. The data and protocols in this guide are therefore derived from studies on Carprofen and are presented as a robust framework for handling its isotopically labeled counterpart.
Chemical Information
| Parameter | Value |
| Chemical Name | 6-Chloro-α-methyl-9H-carbazole-2-acetic acid-13C,d3 |
| Molecular Formula | C₁₄¹³CH₉D₃ClNO₂ |
| Molecular Weight | ~277.74 g/mol |
| CAS Number | Not available (Carprofen: 53716-49-7) |
| Appearance | White to off-white solid |
Recommended Storage Conditions
Proper storage is paramount to maintain the chemical integrity of this compound. The following conditions are recommended for both neat (solid) material and solutions.
| Condition | Solid Form | In Solution |
| Temperature | Room temperature (15-25°C) or refrigerated (2-8°C) for long-term storage. | Refrigerated (2-8°C) for short to medium-term storage (up to 180 days). Room temperature for short-term use (up to 60 days).[1] |
| Light | Protect from light. Store in amber vials or in the dark. | Protect from light. Store in amber vials or light-blocking containers. |
| Humidity | Store in a dry place. Use of a desiccator is recommended for long-term storage of the solid. | N/A |
| Container | Tightly sealed, inert container (e.g., glass vial). | Sterile, tightly sealed vials. |
Note: Freezing of Carprofen solutions is not recommended as it does not appear to increase the shelf-life and may lead to crystallization or container damage.[1]
Stability Profile
Forced degradation studies on Carprofen provide a comprehensive understanding of its stability under various stress conditions. These results are summarized below and are considered indicative of the stability of this compound.
Summary of Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observations |
| Acidic Hydrolysis | 0.1 M Hydrochloric Acid, 8 hours, Room Temperature | Significant degradation observed.[2][3][4] |
| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide, 8 hours, Room Temperature | Stable.[2][3][4] |
| Oxidative Degradation | 0.33% Hydrogen Peroxide, 8 hours, Room Temperature | Stable.[2][3][4] |
| Thermal Degradation | Solid form heated at 60°C for 8 hours | Stable.[2][3][4] |
| Photolytic Degradation | UV light at 254 nm, 8 hours | Significant degradation with the formation of multiple impurities.[2][3][4] |
Long-Term Stability of Carprofen Solutions
A study on the strength and sterility of stock (50 mg/mL) and diluted (1 mg/mL) Carprofen solutions provided the following insights:[1]
| Storage Condition | Container | Duration | Outcome |
| Refrigerated (2-8°C) | Sterile Vials | 180 days | Maintained strength and sterility.[1] |
| Room Temperature | Conical Tubes | 60 days | Maintained strength and sterility.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of Carprofen, which can be adapted for this compound.
Protocol for Forced Degradation Studies
This protocol outlines the experimental setup for assessing the stability of Carprofen under various stress conditions, as described in published literature.[2][3][4]
Objective: To determine the intrinsic stability of the drug substance and identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate
-
Water (Milli-Q or equivalent)
-
pH meter
-
UV chamber (254 nm)
-
Oven
-
HPLC system with a PDA or UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for 8 hours.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 60°C for 8 hours.
-
After exposure, dissolve the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a suitable solvent to UV light at 254 nm in a UV chamber for 8 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.
-
Stability-Indicating HPLC Method
Mobile Phase: Acetonitrile and 100 mM Ammonium Acetate buffer (pH 6.7) in a 40:60 (v/v) ratio.[2][3][4] Column: C18, 5 µm, 150 mm x 4.6 mm.[2][3][4] Flow Rate: 1.2 mL/min.[2][3][4] Column Temperature: 30°C.[2][3][4] Detection Wavelength: 239 nm.[2][3][4]
Visualizations
Carprofen's Mechanism of Action
Carprofen, like other NSAIDs, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5]
Caption: Carprofen's preferential inhibition of COX-2 over COX-1.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies of a pharmaceutical compound.
Caption: A generalized workflow for pharmaceutical stability testing.
Conclusion
The stability of this compound is critical for its effective use in research and development. While direct stability data for the isotopically labeled compound is limited, the extensive studies on Carprofen provide a reliable basis for its handling and storage. Adherence to the recommended storage conditions—particularly protection from light and acidic environments—will ensure the long-term integrity of this compound. The provided experimental protocols offer a framework for in-house stability verification.
References
- 1. Strength and Sterility of Stock and Diluted Carprofen Over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Use of Carprofen-13C,d3 as an Internal Standard in Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Carprofen-13C,d3 as an internal standard in the quantitative analysis of carprofen, a non-steroidal anti-inflammatory drug (NSAID), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and professionals in drug development who are engaged in bioanalytical method development and validation.
Introduction: The Role of Isotopically Labeled Internal Standards
In quantitative bioanalysis, especially when employing LC-MS/MS, the use of a stable isotopically labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1][2] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H (deuterium, d), ¹⁵N).[3] this compound is an isotopic analog of carprofen.
The primary advantage of using a SIL-IS like this compound is its chemical and physical similarity to the analyte of interest.[2] This similarity ensures that the internal standard and the analyte behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Consequently, any variations in sample extraction recovery, matrix effects (ion suppression or enhancement), or instrument response are mirrored by the SIL-IS, allowing for reliable correction and highly accurate quantification of the analyte.[4][5]
Physicochemical Properties of Carprofen and this compound
Carprofen is a member of the carbazole and propionic acid class of NSAIDs.[1] Its chemical structure and properties are well-characterized. The key difference between carprofen and this compound lies in their mass-to-charge ratio (m/z), which allows for their differentiation by the mass spectrometer.
| Property | Carprofen | This compound |
| Chemical Formula | C₁₅H₁₂ClNO₂ | ¹³CC₁₄H₉D₃ClNO₂ |
| Molecular Weight | ~273.72 g/mol | ~277.74 g/mol |
| Monoisotopic Mass | ~273.05 g/mol | ~277.08 g/mol |
| Structure | (RS)-2-(6-Chloro-9H-carbazol-2-yl)propanoic acid | (RS)-2-(6-Chloro-9H-carbazol-2-yl-¹³C)propanoic-d3 acid |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two commonly employed methods for the extraction of carprofen from various biological matrices.
3.1.1. Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from methodologies for the extraction of NSAIDs from plasma.
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Add a known amount of this compound internal standard working solution.
-
Add 100 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 10 minutes to extract the analytes.
-
Centrifuge the sample at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 250 µL) of the reconstitution solution.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. Solid-Phase Extraction (SPE) from Milk
This protocol is based on established methods for the extraction of NSAIDs from milk.[6]
Materials:
-
Milk sample
-
This compound internal standard working solution
-
Acetonitrile (ACN)
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase or DMSO)
Procedure:
-
Weigh 10 g of the milk sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of this compound internal standard working solution and vortex.
-
Add 10 mL of acetonitrile and vortex thoroughly.
-
Centrifuge at 4500 rpm for 3 minutes.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the reconstitution solution for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is typically suitable for the separation of carprofen.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly used.[6]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[6]
-
Injection Volume: 5-10 µL.[6]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of acidic drugs like carprofen.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for both carprofen and this compound.
Predicted MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carprofen | 272.1 | 228.1 |
| This compound | 276.1 | 231.1 |
Note: These transitions should be optimized on the specific mass spectrometer being used.
Quantitative Data and Method Validation
The following tables summarize typical validation parameters for analytical methods quantifying carprofen in biological matrices. While these examples may not have used this compound specifically, they provide a benchmark for the expected performance of a well-developed method.
Table 1: Linearity and Sensitivity of Carprofen Quantification
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) | Reference |
| Plasma | 5 - 10,000 | > 0.99 | 5 | [7] |
| Milk | 5 - 100 | > 0.99 | 5 | [8] |
Table 2: Accuracy and Precision of Carprofen Quantification
| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Plasma | 50, 500, 5000 | 3.2 - 11 | 3.2 - 11 | 89 | [7] |
| Milk | 10, 20, 50 | < 15 | < 15 | 90 - 110 | [8] |
Signaling Pathways and Experimental Workflows
Carprofen's Mechanism of Action: COX-2 Inhibition
Carprofen exerts its anti-inflammatory effect primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][9] COX-2 is a key enzyme in the arachidonic acid cascade, which leads to the production of prostaglandins, inflammatory mediators that cause pain and inflammation.[10][11][12]
Caption: Carprofen inhibits the COX-2 enzyme in the arachidonic acid cascade.
Carprofen's Effect on Matrix Metalloproteinases (MMPs)
In addition to its effects on the COX pathway, carprofen has been shown to inhibit the release of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-13, in response to inflammatory stimuli like interleukin-1β (IL-1β).[13] MMPs are enzymes that degrade extracellular matrix components, contributing to cartilage breakdown in conditions like osteoarthritis.
References
- 1. Carprofen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 7. vibgyorpublishers.org [vibgyorpublishers.org]
- 8. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carprofen inhibits the release of matrix metalloproteinases 1, 3, and 13 in the secretome of an explant model of articular cartilage stimulated with interleukin 1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carprofen inhibits the release of matrix metalloproteinases 1, 3, and 13 in the secretome of an explant model of articular cartilage stimulated with interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Standards in Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the critical role of deuterated internal standards, particularly in the context of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. We will explore the core principles, practical applications, and regulatory considerations surrounding these indispensable tools, providing a comprehensive resource for professionals in drug development.
The Fundamental Advantage: Mitigating Analytical Variability
The core value of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with its stable isotope, deuterium, the molecule's mass increases without significantly altering its chemical behavior. This subtle modification allows it to be distinguished by a mass spectrometer while ensuring it experiences similar analytical variations as the target drug molecule.
The primary challenges in bioanalysis, especially within complex matrices like blood or plasma, are matrix effects (ion suppression or enhancement) and variability in sample extraction and injection volumes. A deuterated internal standard, when added to a sample at a known concentration at the beginning of the workflow, co-elutes with the analyte and is subjected to the same environmental and instrumental fluctuations.[1] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly more accurate and precise quantification.[1]
Experimental Workflow: A Practical Overview
The application of deuterated standards is a cornerstone of modern bioanalytical method validation. A typical experimental workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard is depicted below.
Detailed Experimental Protocol: Quantification of Immunosuppressants
This protocol is based on a validated method for the simultaneous quantification of five immunosuppressive drugs, including tacrolimus, using their respective deuterated internal standards in human plasma.[2][3]
1. Sample Preparation:
- To 50 µL of calibrator, quality control, or patient plasma sample, add 100 µL of a precipitation reagent (e.g., a solution of zinc sulfate in methanol) containing the deuterated internal standards at a known concentration.
- Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
- Transfer the clear supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Inject a defined volume (e.g., 20 µL) of the supernatant onto a reverse-phase C18 column.
- Employ a gradient elution with a mobile phase consisting of (A) an aqueous buffer (e.g., ammonium acetate) and (B) an organic solvent (e.g., methanol). The gradient is designed to separate the analytes from matrix components and from each other.
- Mass Spectrometry:
- Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and its corresponding deuterated internal standard.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to its deuterated internal standard against the nominal concentration of the calibrators.
- Use a weighted linear regression model to fit the calibration curve.
- Determine the concentration of the analyte in the quality control and patient samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data and Method Validation
A crucial aspect of any bioanalytical method is its rigorous validation to ensure reliability. The use of deuterated internal standards is instrumental in meeting the stringent criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5] Below is a summary of typical validation parameters for an LC-MS/MS assay for immunosuppressants using deuterated internal standards.[2][3]
| Parameter | Analyte | Result |
| Linearity Range | Cyclosporine A | 2 - 1250 ng/ml |
| Tacrolimus | 0.5 - 42.2 ng/ml | |
| Sirolimus | 0.6 - 49.2 ng/ml | |
| Everolimus | 0.5 - 40.8 ng/ml | |
| Mycophenolic Acid | 0.01 - 7.5 µg/ml | |
| Intra-assay Precision (CV%) | All Analytes | 0.9 - 14.7% |
| Inter-assay Precision (CV%) | All Analytes | 2.5 - 12.5% |
| Accuracy | All Analytes | 89 - 138% of nominal value |
| Recovery | All Analytes | 76.6 - 84% |
These data demonstrate the high level of precision and accuracy achievable with methods employing deuterated internal standards. The consistent recovery across a range of concentrations further underscores the ability of these standards to compensate for variations in the extraction process.
Logical Relationships in Bioanalytical Method Validation
The validation of a bioanalytical method is a multifaceted process with interconnected parameters. The following diagram illustrates the logical flow and relationship between key validation experiments.
Application in Understanding Drug Action: A Signaling Pathway Example
Deuterated standards are not only crucial for pharmacokinetic studies but also play a role in pharmacodynamic assessments by enabling accurate measurement of drug and metabolite concentrations that influence cellular signaling pathways. Tacrolimus, an immunosuppressant, provides an excellent example. Its therapeutic effect is achieved through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.
Accurate quantification of tacrolimus in patient samples, facilitated by deuterated internal standards, is essential for therapeutic drug monitoring to ensure that its concentration is within the therapeutic window to effectively inhibit this pathway without causing toxicity.
Conclusion
Deuterated internal standards are the gold standard in modern bioanalytical chemistry for drug analysis. Their ability to mimic the behavior of the target analyte throughout the analytical process provides an unparalleled level of accuracy and precision. By compensating for matrix effects and other sources of variability, these standards are indispensable for generating the high-quality data required for regulatory submissions and for advancing our understanding of drug disposition and action. The continued development and application of deuterated standards will undoubtedly remain a critical component of pharmaceutical research and development.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Carprofen in Plasma Using Carprofen-13C,d3
AN-2025-11-08
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.
Abstract: This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carprofen in plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Carprofen-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput bioanalysis in support of preclinical and clinical pharmacokinetic studies.
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to relieve pain and inflammation.[1] Accurate quantification of Carprofen in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most effective means of correcting for analytical variability.[3] This document provides a detailed protocol for a validated LC-MS/MS method for Carprofen in plasma.
Experimental Protocols
Materials and Reagents
-
Carprofen and this compound standards were sourced from a commercial supplier.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH) were purchased from a reputable chemical supplier.[4]
-
Formic acid (reagent grade, ≥95%) was also commercially sourced.[5]
-
Ultrapure water was generated using a water purification system.[3]
-
Control plasma was obtained from a certified vendor.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1.0 mg of Carprofen and this compound reference standards into separate volumetric flasks and dissolve in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Carprofen stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank matrix.
-
Add 150 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of ultrapure water.
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Column (e.g., 100 x 2.1 mm, 2.6 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[7] |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B |
| Total Run Time | 5 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |
| Capillary Voltage | -4.5 kV |
| Source Temperature | 350°C |
| Gas Flow | Instrument Dependent |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Carprofen (Quantifier) | 272.8 | 228.0 | 150 | -15 |
| Carprofen (Qualifier) | 272.8 | 193.1 | 150 | -25 |
| This compound (IS) | 277.1 | 232.0 | 150 | -15 |
Results and Data Presentation
The method was validated according to industry guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantitation (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.[8]
Table 4: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.999 |
| LLOQ | 1 ng/mL |
| LOD | 0.25 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, and High). The results demonstrate that the method is accurate and precise.
Table 5: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV, n=6) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV, n=18) | Inter-Day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 1 | 8.5 | -3.2 | 10.1 | -4.5 |
| Low QC | 3 | 6.2 | 1.8 | 7.5 | 2.1 |
| Mid QC | 100 | 4.1 | -0.5 | 5.3 | -1.3 |
| High QC | 800 | 3.5 | 2.4 | 4.8 | 1.9 |
CV: Coefficient of Variation; RE: Relative Error
References
- 1. researchgate.net [researchgate.net]
- 2. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
- 7. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Carprofen in Plasma using HPLC with Carprofen-¹³C,d₃ as an Internal Standard
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Carprofen in plasma samples. To ensure the highest degree of accuracy and precision, this protocol incorporates a stable isotope-labeled internal standard, Carprofen-¹³C,d₃. This method is particularly suited for pharmacokinetic studies, drug metabolism research, and routine therapeutic drug monitoring in preclinical and clinical settings.
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties.[1] Accurate determination of Carprofen concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This HPLC method provides a sensitive and specific assay for the quantification of Carprofen, leveraging the benefits of a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.
Experimental
Materials and Reagents
-
Carprofen (analytical standard)
-
Carprofen-¹³C,d₃ (internal standard)
-
Acetonitrile (HPLC grade)[2]
-
Methanol (HPLC grade)[2]
-
Ammonium Acetate (AR grade)[2]
-
Glacial Acetic Acid (AR grade)[3]
-
Water (Milli-Q or equivalent)[2]
-
Control plasma (drug-free)
HPLC Instrumentation and Conditions
A validated HPLC method for Carprofen analysis is outlined below.[2][3][4]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Inertsil C8 (100 mm x 4.6 mm, 3 µm) or equivalent C18 column[3] |
| Mobile Phase | Water: Acetonitrile: Methanol: Glacial Acetic Acid (40:40:20:0.2 v/v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25°C[3] |
| UV Detector | 240 nm[3] |
| Injection Volume | 10 µL[2][3] |
| Run Time | Approximately 10 minutes |
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Carprofen and Carprofen-¹³C,d₃ into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark.
-
Store the stock solutions at 2-8°C, protected from light.
Working Standard Solutions:
-
Prepare a series of Carprofen working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Prepare a Carprofen-¹³C,d₃ working solution of 10 µg/mL by diluting the stock solution with the mobile phase.
Sample Preparation (Plasma)
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the 10 µg/mL Carprofen-¹³C,d₃ internal standard working solution and vortex for 30 seconds.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Method Validation
The bioanalytical method was validated according to established guidelines for specificity, linearity, precision, accuracy, and stability.[5]
Linearity
The linearity of the method was assessed by preparing calibration standards at seven different concentrations. The calibration curve was constructed by plotting the peak area ratio of Carprofen to the internal standard against the nominal concentration of Carprofen.
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Carprofen | 0.5 - 50 | > 0.999 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).
Intra-Day Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=6) | Precision (%RSD) | Accuracy (%) |
| Low | 1.5 | 1.45 ± 0.08 | 5.5 | 96.7 |
| Medium | 15 | 15.3 ± 0.45 | 2.9 | 102.0 |
| High | 40 | 39.5 ± 1.1 | 2.8 | 98.8 |
Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=18) | Precision (%RSD) | Accuracy (%) |
| Low | 1.5 | 1.48 ± 0.11 | 7.4 | 98.7 |
| Medium | 15 | 15.1 ± 0.62 | 4.1 | 100.7 |
| High | 40 | 39.8 ± 1.5 | 3.8 | 99.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.07 |
| LOQ | 0.20 |
Diagrams
Experimental Workflow
References
- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Quantitative Analysis of Carprofen and Carprofen-13C,d3 using Mass Spectrometry
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties. Accurate quantification of Carprofen in biological matrices is crucial for pharmacokinetic studies, drug development, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Carprofen and its isotopically labeled internal standard, Carprofen-13C,d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Transitions
The following multiple reaction monitoring (MRM) transitions are recommended for the analysis of Carprofen and Carprofen-d3 (as a surrogate for this compound). The transitions for Carprofen are based on the deprotonated molecule [M-H]⁻.[1] It is common practice in LC-MS/MS to use a deuterated internal standard, such as Carprofen-d3, to correct for matrix effects and variations in sample preparation and instrument response.[2][3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Use |
| Carprofen | 271.8 | 228.0 | Negative | Quantitation |
| Carprofen | 271.8 | 225.9 | Negative | Confirmation |
| Carprofen-d3 | 275.0 | 231.2 | Negative | Internal Standard |
Experimental Protocols
This section outlines a typical experimental protocol for the quantitative analysis of Carprofen in plasma samples.
Materials and Reagents
-
Carprofen analytical standard
-
This compound or Carprofen-d3 internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Ammonium acetate
-
Control plasma (e.g., canine, equine)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carprofen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol/water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard spiking solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Signaling Pathway of Carprofen
Carprofen primarily exerts its anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes, specifically showing a preference for COX-2 over COX-1.[4] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain. Additionally, some studies suggest that Carprofen may also induce apoptosis in certain cancer cells through a p38 MAPK signaling pathway.[5]
Caption: Carprofen's primary mechanism of action and a secondary signaling pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a quantitative bioanalytical study using LC-MS/MS.
Caption: A typical workflow for quantitative bioanalytical analysis using LC-MS/MS.
References
- 1. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Carprofen in Canine Plasma Using Carprofen-13C,d3 as an Internal Standard for Pharmacokinetic Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation in canines. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. This application note describes a robust and sensitive method for the quantification of carprofen in canine plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Carprofen-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response. This protocol is intended for researchers, scientists, and drug development professionals conducting pharmacokinetic studies of carprofen in canines.
Carprofen is primarily eliminated in dogs through biotransformation in the liver, with metabolites excreted in both feces (70-80%) and urine (10-20%).[1] It is highly bound to plasma proteins (over 99%).[1] Following oral administration, carprofen is rapidly and almost completely absorbed, with peak plasma concentrations reached within 1 to 3 hours.[1][2] The mean terminal half-life is approximately 8 hours in dogs.[1][3]
Experimental Protocols
This section details the necessary procedures for sample preparation and LC-MS/MS analysis for the quantification of carprofen in canine plasma.
Materials and Reagents
-
Carprofen (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Canine plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve carprofen and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the carprofen primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of canine plasma, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Acidification: Add 200 µL of 2% formic acid in water to the plasma sample and vortex.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min (30% B), 0.5-3.0 min (30-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Carprofen: 272.1 > 228.1 (Quantifier), 272.1 > 200.1 (Qualifier) This compound: 276.1 > 232.1 (Quantifier) |
| Collision Energy | Optimized for the specific instrument, typically 15-25 eV |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize typical pharmacokinetic parameters of carprofen in canines following oral and intravenous administration. These values are compiled from various studies and serve as a reference.
Table 1: Pharmacokinetic Parameters of Carprofen in Canines after a Single Oral Dose
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) |
| 4.4 | 16.9 | 1-3 | 73.1 | 8.0 |
| 2.2 | 8.0 | 1-3 | 64.3 | 8.0 |
Table 2: Pharmacokinetic Parameters of Carprofen in Canines after a Single Intravenous Dose
| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·hr/mL) | T½ (hr) |
| 4.0 | 35.0 | 111.0 | 9.8 |
| 4.4 | 38.7 | 120.4 | 11.7 |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of carprofen.
Caption: Experimental workflow for the analysis of carprofen in canine plasma.
Caption: Simplified metabolic pathway of carprofen in canines.
References
Quantifying Carprofen in Equine Plasma Using a Deuterated Internal Standard: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of Carprofen, a non-steroidal anti-inflammatory drug (NSAID), in equine plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Carprofen-d3 as a deuterated internal standard to ensure high precision and accuracy. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note includes comprehensive validation data and visual workflows to guide researchers, scientists, and drug development professionals in the reliable analysis of Carprofen in a preclinical or clinical setting.
Introduction
Carprofen is a widely used NSAID in veterinary medicine for the management of pain and inflammation associated with musculoskeletal disorders in horses.[1][2] Accurate measurement of Carprofen concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring and doping control.[3][4] The use of a stable isotope-labeled internal standard, such as Carprofen-d3, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response, leading to more reliable results.[5][6] This application note details a validated method for the determination of Carprofen in equine plasma.
Experimental Workflow
The overall experimental workflow for the quantification of Carprofen in equine plasma is depicted below.
Caption: Experimental workflow for Carprofen quantification.
Materials and Reagents
-
Carprofen (analytical standard)
-
Carprofen-d3 (internal standard)[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)[7]
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank equine plasma
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1260 HPLC or equivalent)[8]
-
Tandem Mass Spectrometer (e.g., Thermo Fisher TSQ Quantum Ultra or equivalent)[7]
-
Analytical column (e.g., Ace 5 C8, 2.1 x 75 mm, 5 µm or equivalent)[7]
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carprofen and Carprofen-d3 in methanol to prepare individual stock solutions of 1 mg/mL.[9] Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Carprofen stock solution with methanol to create working standards for the calibration curve (e.g., 1 to 1000 ng/mL).[5]
-
Internal Standard Working Solution (10 µg/mL): Dilute the Carprofen-d3 stock solution with methanol to a final concentration of 10 µg/mL.[5]
Sample Preparation
The following protocol is based on a protein precipitation method.[5]
-
Pipette 200 µL of equine plasma into a 1.5 mL microcentrifuge tube.[5]
-
Add 25 µL of the 10 µg/mL Carprofen-d3 internal standard working solution to each plasma sample, except for double blank samples.[5]
-
Add 475 µL of ice-cold methanol to each tube.[5]
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C.[5]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The supernatant can be stored at -80°C until analysis.[5]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: Ace 5 C8 (2.1 x 75 mm, 5 µm)[7]
-
Mobile Phase A: 10 mM Ammonium acetate in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient: A linear gradient can be optimized, for example, starting at 10% B and increasing to 90% B over several minutes.[9]
-
Flow Rate: 0.2 mL/min[9]
-
Injection Volume: 10 µL[9]
-
Column Temperature: 40°C[9]
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[9]
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Capillary Temperature: 275°C[9]
-
Vaporizer Temperature: 450°C[9]
-
Sheath Gas Pressure: 45 units[9]
-
Auxiliary Valve Flow: 30 units[9]
SRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carprofen | To be determined empirically | To be determined empirically |
| Carprofen-d3 | To be determined empirically | To be determined empirically |
Note: The specific precursor and product ions for Carprofen and Carprofen-d3 should be optimized by infusing the individual standard solutions into the mass spectrometer.
Method Validation and Quantitative Data
The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines. The following table summarizes typical performance characteristics of a validated method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (R² > 0.99)[5] |
| Limit of Detection (LOD) | 0.019 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.064 ng/mL[5] |
| Accuracy | 80 - 120%[5] |
| Precision (Repeatability) | RSD < 15%[5] |
Logical Relationship of Key Method Components
The following diagram illustrates the logical relationship between the key components of the analytical method.
References
- 1. Pharmacokinetics of carprofen enantiomers in equine plasma and synovial fluid - a comparison with ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Doping Control Analysis of 16 Non-Steroidal Anti-Inflammatory Drugs in Equine Plasma Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 8. agilent.com [agilent.com]
- 9. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Carprofen Residues in Veterinary Matrices using Carprofen-13C,d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Carprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propanoic acid class, widely used in veterinary medicine for its analgesic, anti-inflammatory, and anti-pyretic properties.[1][2][3] It is commonly prescribed for the treatment of pain and inflammation associated with osteoarthritis and for managing post-operative pain in dogs and other animals.[1][2][3] Due to its extensive use, regulatory bodies have established Maximum Residue Limits (MRLs) for carprofen in food-producing animals to ensure consumer safety.[4] Therefore, sensitive and accurate analytical methods are required for the quantification of carprofen residues in various animal-derived matrices like milk, plasma, and muscle tissue.
The complexity of these biological matrices can lead to significant variability during sample preparation and signal suppression or enhancement in the mass spectrometer (matrix effects).[5][6] The stable isotope dilution analysis (SIDA) method, using a stable isotope-labeled internal standard (SIL-IS), is the gold standard for minimizing such errors.[5][6][7] A SIL-IS, such as Carprofen-13C,d3, is an ideal internal standard because it has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during extraction, cleanup, and ionization, thereby effectively compensating for both procedural losses and matrix effects.[6][7] This application note provides detailed protocols for the extraction and quantification of carprofen in various veterinary matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Principle
The method involves the extraction of carprofen from the biological matrix after spiking with a known amount of this compound internal standard. The extract is then purified, concentrated, and analyzed by LC-MS/MS. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Materials and Reagents
-
Carprofen analytical standard
-
This compound internal standard
-
LC-MS grade Methanol, Acetonitrile, Water
-
Formic Acid or Ammonium Formate (for mobile phase modification)
-
Phosphate-buffered solution (pH 7.4)
-
Dispersive SPE (dSPE) sorbent (e.g., C18)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Protocol 1: Sample Preparation for Plasma
This protocol is based on a protein precipitation method, suitable for plasma samples.[8]
-
Sample Aliquoting: Transfer 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 25 µL) of this compound working solution (e.g., 10 µg/mL) to the sample.
-
Protein Precipitation: Add 475 µL of cold methanol to the tube.
-
Mixing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 rpm for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube or an HPLC vial.
-
Analysis: The sample is ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation for Milk and Muscle
This protocol utilizes an extraction followed by a dispersive solid-phase extraction (dSPE) cleanup, which is effective for more complex matrices like milk and muscle.[4][9]
-
Sample Homogenization:
-
Milk: Vigorously shake the milk sample to ensure homogeneity. Pipette 2 mL into a 15 mL centrifuge tube.
-
Muscle: Weigh 1 g of minced muscle tissue into a 15 mL centrifuge tube. Add 4 mL of phosphate-buffered solution (pH 7.4). Homogenize using a tissue disperser.
-
-
Internal Standard Spiking: Add a specific volume of this compound working solution to each sample.
-
Extraction: Add 5 mL of acetonitrile to the tube. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the upper acetonitrile layer (supernatant) to a new tube.
-
dSPE Cleanup: Add 1.0 g of C18 bulk sorbent to the collected supernatant.[4] Vortex for 1 minute.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.
-
Evaporation & Reconstitution: Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Data Presentation
LC-MS/MS Conditions
The following tables summarize typical instrument conditions for the analysis of carprofen. Optimization is recommended for specific instruments and matrices.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Condition | Reference |
| Column | C8 or C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | [4][8] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.01 M Ammonium Formate (pH 5.0) | [4][8] |
| Mobile Phase B | Acetonitrile or Methanol | [4][8] |
| Gradient | Start at 10% B, ramp to 98% B, hold, and re-equilibrate (typical) | [4][8] |
| Flow Rate | 0.2 - 0.4 mL/min | [4][8] |
| Column Temperature | 40°C | [4] |
| Injection Volume | 10 µL | [4] |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [8] |
| Ion Spray Voltage | -4500 V | [8] |
| Source Temperature | 450°C | [8] |
| MRM Transitions | ||
| Carprofen | Q1: 271.8 m/z → Q3: 228.0 m/z (Quantifier) Q1: 271.8 m/z → Q3: 225.9 m/z (Qualifier) | [8][10] |
| This compound | Q1: 277.0 m/z → Q3: 233.0 m/z (Quantifier, estimated) | [8]* |
*Note: The transition for this compound is estimated based on the known fragmentation of Carprofen (loss of CO2) and the +4 Da mass shift from the isotopes, relative to the Carprofen-d3 transition of 275.0/231.2 m/z reported in the literature.[8]
Method Performance
The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The following table summarizes typical performance data from validated methods.
Table 3: Summary of Method Performance Characteristics
| Parameter | Matrix | Value Range | Reference |
| Limit of Detection (LOD) | Bovine Urine | 0.01 - 2.71 µg/L | [11] |
| Limit of Quantification (LOQ) | Bovine Urine | 0.05 - 7.52 µg/L | [11] |
| Bulk Drug | 0.20 µg/mL | [12] | |
| Recovery | Milk | 86.3% - 108% | [4][9] |
| Muscle | 85.0% - 109% | [4][9] | |
| Bovine Urine | 71.0% - 117.0% | [11] | |
| Precision (RSD%) | Milk | 5.51% - 16.2% | [4][9] |
| Muscle | 4.73% - 16.6% | [4][9] | |
| Bovine Urine | < 21.38% | [11] | |
| Linearity (R²) | Plasma | > 0.99 | [8] |
| Bovine Urine | 0.991 - 0.999 | [11] |
Conclusion
The protocols described provide a robust framework for the quantitative analysis of carprofen residues in diverse veterinary matrices. The use of this compound as a stable isotope-labeled internal standard is critical for achieving the high levels of accuracy, precision, and reliability required for regulatory compliance and food safety monitoring. By effectively correcting for matrix interference and variations in sample recovery, this LC-MS/MS methodology enables sensitive and dependable detection of carprofen at levels relevant to established MRLs. The methods are suitable for routine monitoring, pharmacokinetic studies, and other applications in veterinary drug development and food safety analysis.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carprofen (Rimadyl) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. udspub.com [udspub.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 11. Multi-class/residue method for determination of veterinary drug residues, mycotoxins and pesticide in urine using LC-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matrix-Matched Calibration of Carprofen using Carprofen-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties. Accurate quantification of Carprofen in biological matrices is crucial for pharmacokinetic studies, drug development, and regulatory compliance. This document provides a detailed protocol for the quantitative analysis of Carprofen in plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a matrix-matched calibration curve with a stable isotope-labeled internal standard, Carprofen-¹³C,d₃, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation.
Carprofen, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[1] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Carprofen exhibits some selectivity for COX-2, which is thought to contribute to its anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]
The metabolism of Carprofen primarily occurs in the liver and involves direct glucuronidation of the carboxylic acid group to form an ester glucuronide, as well as oxidation to phenolic metabolites which are subsequently conjugated.[2][3] The use of a stable isotope-labeled internal standard, such as Carprofen-¹³C,d₃, is the gold standard for quantitative LC-MS/MS analysis. This is because it shares identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for any variability in the analytical process.[4][5]
Experimental Protocols
This section details the methodologies for the key experiments involved in the quantification of Carprofen in plasma.
Materials and Reagents
-
Carprofen (analytical standard)
-
Carprofen-¹³C,d₃ (internal standard)
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (≥98%)
-
Control plasma (from the same species as the study samples)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Preparation of Standard and Internal Standard Stock Solutions
-
Carprofen Stock Solution (1 mg/mL): Accurately weigh 10 mg of Carprofen and dissolve it in 10 mL of methanol.
-
Carprofen-¹³C,d₃ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Carprofen-¹³C,d₃ and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Carprofen stock solution in methanol to create working solutions for spiking the calibration standards and quality control (QC) samples. Prepare a working solution of the IS by diluting the IS stock solution with methanol to a final concentration of 1 µg/mL.
Preparation of Matrix-Matched Calibration Curve and Quality Control Samples
-
Blank Plasma: Use unspiked control plasma as the blank sample.
-
Calibration Standards: Spike known concentrations of the Carprofen working solutions into blank plasma to prepare a series of calibration standards. A typical concentration range could be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) by spiking the corresponding Carprofen working solutions into blank plasma.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL Carprofen-¹³C,d₃ internal standard working solution to each tube (except for the blank).
-
Add 300 µL of cold methanol to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and can be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, linear gradient to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Carprofen | Q1: 272.1 m/z, Q3: 228.1 m/z (Quantifier) |
| Q1: 272.1 m/z, Q3: 193.1 m/z (Qualifier) | |
| Carprofen-¹³C,d₃ | Q1: 276.1 m/z, Q3: 232.1 m/z |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation
The quantitative data from the analysis should be summarized in clear and structured tables.
Table 1: Matrix-Matched Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,900 | 13.126 |
| 1000 | 1,320,000 | 50,100 | 26.347 |
| Slope | 0.0264 | ||
| Intercept | 0.0012 | ||
| R² | 0.9995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 75 | 76.8 | 102.4 | 3.2 |
| High | 750 | 742.5 | 99.0 | 2.8 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Carprofen's mechanism of action via COX inhibition.
Caption: Workflow for Carprofen quantification in plasma.
Caption: Logic of matrix-matched calibration curve preparation.
References
- 1. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
Troubleshooting & Optimization
Improving peak shape and resolution for Carprofen and Carprofen-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) analysis of Carprofen and its isotopically labeled internal standard, Carprofen-13C,d3. The focus is on improving peak shape and resolution to ensure accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Carprofen and/or this compound
Q1: My Carprofen peak is tailing. What are the common causes and how can I fix it?
A1: Peak tailing is a common issue in the analysis of acidic compounds like Carprofen. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step troubleshooting guide:
-
Mobile Phase pH: Carprofen is an acidic compound. Ensure the mobile phase pH is low enough to keep the carboxyl group protonated. A mobile phase pH of around 2-3 is often effective. One study noted that adjusting the mobile phase to pH 2 with orthophosphoric acid helped reduce tailing.[1]
-
Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask active sites on the silica-based column that cause tailing. A concentration of 0.1% TEA has been shown to reduce peak tailing for Carprofen.[1]
-
Column Choice: Not all C18 columns are the same. Peak tailing can arise from interactions with residual silanol groups on the silica packing.[2] Consider switching to a column with a different bonding chemistry (e.g., C8) or a more modern, end-capped column designed for better peak shape with acidic and basic compounds. One study found that an Inertsil C8 column provided a good peak shape for Carprofen.[1]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[2][3] Try diluting your sample and reinjecting to see if the peak shape improves.
-
Physical Column Issues: If all peaks in your chromatogram are tailing, it could indicate a physical problem with the column, such as a partially blocked inlet frit or a void in the packing material.[3][4] Try backflushing the column or replacing it with a new one.
Q2: My Carprofen peak is fronting. What could be the cause?
A2: Peak fronting is less common than tailing for acidic compounds but can occur. The primary causes are typically related to sample overload or issues with the sample solvent.[2][5]
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.[2] Dilute your sample and re-analyze.
-
Sample Solvent: If your sample is dissolved in a solvent that is stronger than your mobile phase, it can cause peak distortion, including fronting.[6] Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.
Issue 2: Poor Resolution Between Carprofen and Other Components
Q3: How can I improve the resolution between Carprofen and its degradation products or other matrix components?
A3: Achieving good resolution is critical for accurate quantification. Here are several strategies to improve the separation:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer has a significant impact on retention and resolution.[7] Systematically vary the organic content to find the optimal separation. One successful method used a mobile phase of acetonitrile and 100 mM ammonium acetate (pH 6.7) in a 40:60 (v/v) ratio.[8][9][10] Another employed acetonitrile, water, and acetic acid (50:49:1, v/v/v).[11]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, switching to a different column chemistry can provide the necessary selectivity. For example, if you are using a C18 column, you might try a C8 or a phenyl-hexyl column.
-
Gradient Elution: If you have multiple components with a wide range of polarities, a gradient elution, where the mobile phase composition changes over the course of the run, can significantly improve resolution and peak shape.[12]
Issue 3: Co-elution of Carprofen and this compound
Q4: Should Carprofen and this compound co-elute?
A4: Yes, for the purposes of using this compound as an internal standard in mass spectrometry-based detection, the two compounds should be chromatographically co-eluting or very nearly co-eluting. The small mass difference from the isotopic labeling does not typically result in significant chromatographic separation under standard reversed-phase conditions. Therefore, all the troubleshooting steps for improving Carprofen's peak shape will also apply to its isotopically labeled standard.
Experimental Protocols
Protocol 1: HPLC Method for Carprofen with pH and Additive Control
This protocol is based on a method developed to overcome peak tailing.[1]
-
Column: Inertsil C8 (10 cm x 4.6 mm, 3 µm)
-
Mobile Phase: A mixture of acetonitrile and methanol as the organic phase, and a buffer containing 0.1% triethylamine (TEA), with the pH adjusted to 2 with orthophosphoric acid. The exact ratio of organic to aqueous phase should be optimized for your system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Sample Diluent: A mixture of acetonitrile and water (50:50 v/v)
Protocol 2: HPLC Method for Carprofen with Ammonium Acetate Buffer
This protocol is based on a validated stability-indicating LC method.[8][9][10]
-
Column: Octadecyl silane (ODS/C18) (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 100 mM ammonium acetate (pH 6.7) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 239 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Comparison of LC Method Parameters for Carprofen Analysis
| Parameter | Method 1[1] | Method 2[8][9][10] | Method 3[11] |
| Column | Inertsil C8 (100 x 4.6 mm, 3 µm) | ODS (C18) (150 x 4.6 mm, 5 µm) | Cosmosil 5C18-AR (250 x 4.6 mm) |
| Mobile Phase | Acetonitrile/Methanol & 0.1% TEA, pH 2 | Acetonitrile:100mM NH4OAc (40:60) | Acetonitrile:H2O:Acetic Acid (50:49:1) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C | Not Specified |
| Detection (UV) | 240 nm | 239 nm | 260 nm |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Logical workflow for improving resolution.
References
- 1. ijcrt.org [ijcrt.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Addressing low recovery of Carprofen-13C,d3 in sample extraction
Welcome to the technical support center for troubleshooting issues related to the sample extraction of Carprofen and its internal standard, Carprofen-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low recovery of the internal standard, during sample preparation for analysis by methods such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Carprofen. It is an ideal internal standard for quantitative analysis because it has a chemical structure and physicochemical properties that are nearly identical to Carprofen.[1] This similarity ensures that it behaves almost identically to the analyte of interest (Carprofen) during sample extraction, chromatography, and ionization in the mass spectrometer. The key difference is its higher mass-to-charge ratio, which allows it to be distinguished from the unlabeled Carprofen by the mass spectrometer. Using a stable isotope-labeled internal standard helps to normalize variations in sample preparation and analysis, correcting for analyte loss during extraction and matrix effects during ionization, which ultimately improves the accuracy and precision of the quantification.[1][2]
Q2: What are the common causes of low recovery for this compound during sample extraction?
A2: Low recovery of this compound can stem from several factors throughout the analytical process.[3] These can include:
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Incomplete Extraction: The chosen extraction solvent may not be optimal for Carprofen's polarity, or the extraction time and mixing may be insufficient.
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Analyte Degradation: Carprofen can be unstable under certain conditions, such as exposure to light, extreme pH, or high temperatures.[3]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, tissue homogenate) can interfere with the extraction process or suppress the ionization of the internal standard in the mass spectrometer.[2]
-
Improper pH: The pH of the sample and extraction solvent is critical for efficient extraction of acidic drugs like Carprofen.
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: Issues with the conditioning, loading, washing, or elution steps in an SPE protocol can lead to poor recovery.
Q3: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?
A3: To distinguish between these two issues, you can perform a post-extraction spike experiment. Prepare two sets of samples:
-
Pre-extraction spike: Spike your blank matrix with this compound before the extraction process.
-
Post-extraction spike: Extract a blank matrix sample first, and then spike the resulting extract with this compound just before analysis.
By comparing the analytical response of the internal standard in these two samples to a standard solution, you can assess the impact of the extraction process and the matrix. A low response in the pre-extraction spike but a good response in the post-extraction spike suggests a problem with the extraction efficiency. If both spiked samples show a suppressed signal compared to the standard solution, it indicates the presence of matrix effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of low this compound recovery.
Logical Flow for Troubleshooting Low Internal Standard Recovery
Caption: A flowchart for troubleshooting low internal standard recovery.
Issue 1: Inconsistent or Low Internal Standard Response
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Internal Standard Stock Solution | Prepare a fresh stock solution of this compound. Compare the response of the new solution to the old one. Carprofen solutions should not be frozen to avoid crystallization.[4] | A significant increase in response with the fresh stock indicates degradation of the old stock. |
| Inaccurate Pipetting | Calibrate and verify the performance of all pipettes used for dispensing the internal standard and sample. | Consistent and accurate pipetting will reduce variability in the internal standard response. |
| Precipitation of Internal Standard | Ensure the internal standard is fully dissolved in the spiking solution. Consider the compatibility of the spiking solvent with the sample matrix. | The internal standard should remain in solution when added to the sample. |
Issue 2: Low Recovery After Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH for Extraction | Carprofen is an acidic drug.[5] Acidify the sample (e.g., with phosphoric acid) before extraction to ensure Carprofen is in its neutral, more organic-soluble form.[6] | Increased recovery of this compound in the organic extraction solvent. |
| Inefficient Protein Precipitation | If using a protein precipitation method, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is sufficient. Vortex thoroughly and centrifuge at an adequate speed and time to ensure complete protein removal. | A clear supernatant and a compact protein pellet should be observed, leading to cleaner extracts and better recovery. |
| Incorrect Liquid-Liquid Extraction (LLE) Solvent | Evaluate different organic solvents of varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the most efficient one for Carprofen extraction. | The optimal solvent will maximize the partitioning of this compound into the organic phase, resulting in higher recovery. |
| Poor Solid-Phase Extraction (SPE) Performance | Review the SPE protocol. Ensure the sorbent type (e.g., polymeric reversed-phase like Oasis HLB) is appropriate for Carprofen.[6][7] Optimize the conditioning, loading, washing, and elution steps. | A systematic optimization of the SPE method should lead to a significant improvement in recovery and cleaner extracts. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Carprofen from Plasma
This protocol is a general guideline and may require optimization for your specific application.
Workflow for Liquid-Liquid Extraction
Caption: A typical workflow for liquid-liquid extraction of Carprofen.
Methodology:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution.
-
Add 25 µL of 4% phosphoric acid in water to acidify the sample.[6]
-
Add 500 µL of ethyl acetate (or another suitable organic solvent).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Carprofen from Plasma
This protocol uses a polymeric reversed-phase sorbent, which is effective for extracting a wide range of compounds, including Carprofen.
Workflow for Solid-Phase Extraction
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. myadlm.org [myadlm.org]
- 3. welchlab.com [welchlab.com]
- 4. Strength and Sterility of Stock and Diluted Carprofen Over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with isotopic interference in Carprofen-13C,d3 analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding isotopic interference in the quantitative analysis of Carprofen using its stable isotope-labeled internal standard, Carprofen-13C,d3.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A: Isotopic interference, or "cross-talk," is a phenomenon in mass spectrometry where the signal of the analyte (Carprofen) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa.[1] This occurs because naturally occurring heavy isotopes (like ¹³C or ³⁷Cl) in the unlabeled Carprofen can make it have the same mass as the SIL-IS.[2] This interference is more significant at high analyte concentrations and can lead to non-linear calibration curves and inaccurate quantification.[3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A: A SIL-IS is the gold standard for quantitative LC-MS/MS bioanalysis.[4] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar effects from sample preparation, extraction, and potential ion suppression or enhancement in the mass spectrometer.[4][5] This allows it to accurately correct for variations in the analytical process, leading to high precision and accuracy.[4] this compound is specifically designed for this purpose, where some carbon and hydrogen atoms are replaced with their heavier, stable isotopes.[6]
Q3: What are the primary sources of isotopic interference in this assay?
A: There are two main sources:
-
Analyte Contribution to IS: Unlabeled Carprofen has a natural isotopic distribution. While most molecules have the lightest isotopes, a small fraction will contain one or more heavy isotopes (e.g., ¹³C, ³⁷Cl, ¹⁵N, ²H). This results in small M+1, M+2, M+3, and M+4 peaks in its mass spectrum. If the M+4 peak of the highly concentrated analyte has the same mass as the primary M peak of the this compound IS, it will artificially inflate the IS signal.[3]
-
IS Contribution to Analyte: The synthesis of this compound may not be 100% complete, resulting in isotopic impurities.[7] This means the SIL-IS solution could contain a small amount of unlabeled or partially labeled Carprofen, which would contribute to the analyte's signal and potentially cause a non-zero intercept in the calibration curve.[3]
Q4: How can I predict the potential for isotopic interference?
A: While online isotopic distribution calculators can provide a theoretical estimation of interference, an experimental assessment should always be performed during method development.[3] The molecular formula of Carprofen (C₁₅H₁₂ClNO₂) contains elements with known natural heavy isotopes (Carbon and Chlorine), making some level of isotopic contribution from the analyte to the IS channel predictable, especially for an M+4 labeled standard.
Q5: What are the typical mass transitions (precursor → product ions) for Carprofen and this compound?
A: Carprofen is a non-steroidal anti-inflammatory drug (NSAID) that is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Ionization is often achieved with electrospray ionization (ESI) in negative mode.[8][10] Fragmentation patterns for NSAIDs often involve the loss of the carboxylic acid group.[11] The exact transitions should be optimized for your specific instrument, but are based on the parent mass and its characteristic fragments.
Table 1: Key Mass Information for Carprofen and this compound
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M-H]⁻ (m/z) | Notes |
| Carprofen | C₁₅H₁₂ClNO₂ | 273.0556 | 272.0484 | Analyte |
| This compound | ¹³CC₁₄H₉D₃ClNO₂ | 277.0778 | 276.0706 | Internal Standard (M+4) |
Section 2: Troubleshooting Guides
Problem: Non-linear (concave down) calibration curve, particularly at the upper limit of quantification (ULOQ).
This is a classic symptom of the analyte's isotopic signal contributing to the internal standard's signal. At high analyte concentrations, this "cross-talk" becomes significant, artificially increasing the measured IS response and causing the analyte/IS ratio to be lower than expected.[3]
Caption: Troubleshooting logic for non-linear calibration curves.
Table 2: Example Data Showing Non-Linearity Due to Interference
| Nominal Conc. (ng/mL) | Analyte Area | IS Area (Expected) | IS Area (Observed) | Analyte/IS Ratio (Observed) |
| 1 | 1,050 | 500,000 | 500,100 | 0.0021 |
| 10 | 10,200 | 500,000 | 501,000 | 0.0204 |
| 100 | 105,000 | 500,000 | 510,000 | 0.2059 |
| 500 | 510,000 | 500,000 | 550,000 | 0.9273 |
| 1000 | 1,020,000 | 500,000 | 600,000 | 1.7000 |
| 2000 | 2,100,000 | 500,000 | 710,000 | 2.9577 |
Notice how the observed IS Area increases with analyte concentration, compressing the ratio at the high end and causing a curve.
Section 3: Experimental Protocols & Visualizations
Experimental Workflow and Interference Mechanism
The following diagrams illustrate the standard workflow for LC-MS/MS analysis and the mechanism by which isotopic interference occurs.
Caption: General experimental workflow for bioanalysis using LC-MS/MS.
Caption: Visualization of isotopic peak overlap from analyte to IS.
Protocol 1: Experimental Assessment of Analyte-to-IS Interference
Objective: To determine the percentage contribution of the unlabeled analyte's signal in the internal standard's MRM channel.
Methodology:
-
Prepare Samples: Create a series of high-concentration analyte solutions in the final sample solvent (e.g., reconstitution solvent). A key sample is one prepared at the ULOQ concentration of your assay. Do not add any internal standard.
-
Prepare Blank: Prepare a solvent blank.
-
LC-MS/MS Analysis:
-
Inject the solvent blank to establish a baseline.
-
Inject the ULOQ sample.
-
Monitor both the analyte MRM transition and the this compound MRM transition.
-
-
Data Analysis:
-
Measure the peak area of the analyte in the analyte channel (Area_Analyte).
-
Measure the peak area, if any, at the same retention time in the IS channel (Area_Interference).
-
Calculate the percent contribution: % Contribution = (Area_Interference / Area_Analyte) * 100
-
-
Interpretation: A contribution of >5% may indicate that a mathematical correction or method modification is necessary. This threshold can vary based on assay requirements.
Protocol 2: Experimental Assessment of IS-to-Analyte Interference (Purity Check)
Objective: To check for the presence of unlabeled Carprofen in the this compound internal standard stock solution.
Methodology:
-
Prepare Samples: Prepare a solution containing only the this compound internal standard at the final concentration used in the assay.
-
Prepare Blank: Prepare a solvent blank.
-
LC-MS/MS Analysis:
-
Inject the solvent blank to establish a baseline.
-
Inject the pure IS solution.
-
Monitor both the analyte MRM transition and the IS MRM transition.
-
-
Data Analysis:
-
Measure the peak area of the IS in the IS channel (Area_IS).
-
Measure the peak area, if any, at the same retention time in the analyte channel (Area_Impurity).
-
Calculate the percent impurity: % Impurity = (Area_Impurity / Area_IS) * 100
-
-
Interpretation: This value helps determine if the IS contributes significantly to the analyte signal at the lower limit of quantification (LLOQ), which could bias results or affect the y-intercept of the calibration curve.
Protocol 3: Basic LC-MS/MS Method Parameters for Carprofen
This is a starting point and must be optimized for your specific instrumentation and matrix.
-
LC Column: C18 or C8 column (e.g., 100 x 2.1 mm, 2.6 µm).[9][10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%), ramp up to ~95% to elute Carprofen, hold, and then return to initial conditions for re-equilibration.
-
Ion Source: ESI Negative.
-
MRM Transitions (Example):
-
Carprofen: m/z 272.0 → [Fragment 1], m/z 272.0 → [Fragment 2]
-
This compound: m/z 276.1 → [Corresponding Fragment 1], m/z 276.1 → [Corresponding Fragment 2]
-
Note: Fragment ions must be determined by infusing standards and performing a product ion scan. A common fragment corresponds to the loss of CO₂ from the precursor ion.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vibgyorpublishers.org [vibgyorpublishers.org]
- 11. Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification with Carprofen-13C,d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting for Carprofen-13C,d3 impurity during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a stable isotope-labeled (SIL) internal standard for Carprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] In quantitative mass spectrometry (MS), SIL internal standards are considered the gold standard for ensuring accurate quantification.[3][4] They are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes (e.g., 13C, deuterium). This allows them to be distinguished from the unlabeled analyte by the mass spectrometer.[4] The SIL internal standard is added at a known concentration to both calibration standards and unknown samples to correct for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.[3]
Q2: What are the common impurities in this compound and how do they arise?
The most common and problematic impurity in this compound is the presence of unlabeled Carprofen.[5] This impurity can arise during the synthesis of the stable isotope-labeled compound, where incomplete incorporation of the isotopes can occur.[2][5] Other potential impurities could be starting materials or by-products from the synthetic route.[6][]
Q3: How does the presence of unlabeled Carprofen in the this compound internal standard affect quantification?
The presence of unlabeled Carprofen as an impurity in the this compound internal standard can lead to an overestimation of the analyte concentration.[5] This is because the impurity contributes to the signal of the native analyte, artificially inflating its measured response. This can compromise the accuracy and reliability of the bioanalytical method.[8]
Q4: How can I check the purity of my this compound internal standard?
The purity of a stable isotope-labeled internal standard should be scrutinized before use.[8] This can be done by analyzing a solution of the this compound internal standard alone using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] By monitoring the mass transition for unlabeled Carprofen, you can determine the presence and relative abundance of this impurity.
Q5: What is the acceptable level of unlabeled Carprofen impurity in this compound?
While 100% purity is nearly impossible to achieve for stable-label internal standards, the amount of unlabeled analyte should be minimal.[11] A general rule of thumb for bioanalytical methods is that the response of the unlabeled analyte from the internal standard solution should be less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).[11]
Troubleshooting Guides
Issue: Inaccurate or high results in my Carprofen quantification.
If you are observing unexpectedly high concentrations of Carprofen in your samples, it could be due to an impurity in your this compound internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate Carprofen quantification.
Step-by-Step Guide to Correcting for Impurity
-
Assess the Purity of the Internal Standard:
-
Prepare a solution containing only the this compound internal standard at the concentration used in your assay.
-
Analyze this solution using your LC-MS/MS method.
-
Monitor the multiple reaction monitoring (MRM) transitions for both unlabeled Carprofen and this compound.
-
-
Quantify the Impurity Contribution:
-
Measure the peak area of the unlabeled Carprofen signal in the internal standard-only sample.
-
Calculate the percentage contribution of the impurity to the analyte signal at the LLOQ.
-
-
Implement a Correction Method:
-
Method 1: Subtraction of Impurity Signal: For each sample, subtract the signal contribution from the unlabeled impurity in the internal standard from the total analyte signal before calculating the analyte-to-internal standard ratio.
-
Method 2: Mathematical Correction Factor: A more robust approach involves determining a correction factor based on the analysis of multiple lots of the internal standard and applying it to the final calculated concentration. A nonlinear calibration function can also be employed to correct for this "cross-talk" between the analyte and internal standard signals.[12]
-
Experimental Protocol: Correction for Unlabeled Carprofen Impurity
This protocol outlines a method to determine the contribution of unlabeled Carprofen in a this compound internal standard and apply a correction.
1. Materials and Reagents:
-
Carprofen reference standard
-
This compound internal standard
-
LC-MS grade water, acetonitrile, methanol, and formic acid[10][13]
-
Blank matrix (e.g., plasma, urine)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Carprofen reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound internal standard (e.g., 1 mg/mL) in methanol.
-
-
Preparation of Working Solutions:
-
Prepare a working solution of the this compound internal standard at the concentration used in your analytical method (e.g., 100 ng/mL).
-
Prepare a series of calibration standards by spiking blank matrix with the Carprofen reference standard to achieve a concentration range covering your expected sample concentrations. Add the internal standard working solution to each calibration standard.
-
-
Analysis of Internal Standard Purity:
-
Inject the this compound internal standard working solution directly onto the LC-MS/MS system.
-
Acquire data for the MRM transitions of both Carprofen and this compound.
-
Calculate the response ratio of the unlabeled Carprofen to the this compound.
-
-
Data Analysis and Correction:
-
Construct a calibration curve by plotting the peak area ratio (Carprofen/Carprofen-13C,d3) against the concentration of Carprofen.
-
For each unknown sample, calculate the corrected analyte peak area by subtracting the contribution from the internal standard impurity. The impurity contribution can be estimated from the analysis of the internal standard-only solution.
-
Alternatively, a mathematical correction can be applied to the final calculated concentration based on the predetermined impurity level.
-
4. Quantitative Data Summary
The following table provides a template for summarizing the data from the internal standard purity assessment.
| Parameter | Result |
| This compound Lot Number | [Enter Lot Number] |
| Concentration of IS solution | 100 ng/mL |
| Peak Area of this compound | [Enter Peak Area] |
| Peak Area of unlabeled Carprofen | [Enter Peak Area] |
| % Impurity (as area ratio) | [Calculate: (Area of unlabeled Carprofen / Area of this compound) * 100] |
Signaling Pathways and Workflows
Logical Relationship for Impurity Correction
References
- 1. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 8. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vibgyorpublishers.org [vibgyorpublishers.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
Technical Support Center: Enhancing Carprofen Detection with Carprofen-13C,d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carprofen-13C,d3 as an internal standard to enhance the sensitivity of low-level Carprofen detection.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Carprofen analysis?
A1: Using a stable isotope-labeled internal standard like this compound is a best practice in quantitative mass spectrometry, particularly for bioanalytical methods.[1][2] It offers several advantages:
-
Increased Accuracy and Precision: It corrects for variability throughout the analytical process, including sample preparation, injection volume inconsistencies, chromatographic separation, and mass spectrometry ionization.[1][3]
-
Matrix Effect Compensation: Biological samples can contain components that either suppress or enhance the ionization of the analyte (Carprofen), leading to inaccurate quantification. Since this compound has nearly identical chemical and physical properties to Carprofen, it experiences similar matrix effects, allowing for accurate correction.[3][4]
-
Improved Sensitivity and Reliability: By minimizing analytical variability, the signal-to-noise ratio for Carprofen can be improved, leading to lower limits of detection (LOD) and quantification (LOQ).[5][6]
Q2: What is the mass shift of this compound compared to Carprofen?
A2: this compound has a mass shift of M+4 due to the incorporation of one 13C atom and three deuterium (d3) atoms. However, commercially available standards are often labeled as Carprofen-d3, which would have a mass shift of M+3. It is crucial to confirm the specific isotopic labeling of the standard being used.
Q3: Can I use a structurally similar compound as an internal standard instead of an expensive isotopically labeled one?
A3: While structurally similar compounds can be used, they are not ideal.[4] For accurate quantification, the internal standard should co-elute with the analyte and experience identical ionization efficiency and matrix effects.[7] Structural analogs may have different retention times and ionization responses, leading to inaccurate results, especially when dealing with complex matrices.[4] Stable isotope-labeled standards are the gold standard for LC-MS based quantification.[1]
Q4: At what concentration should I spike this compound into my samples?
A4: The internal standard should be added at a fixed concentration to all samples, including calibrators, quality controls, and unknown samples.[1] A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve. For example, one study used a Carprofen-d3 internal standard at a concentration of 500 ng/mL for a calibration curve ranging from 1 to 1000 ng/mL.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Analyte/Internal Standard (IS) Ratio | Inconsistent addition of the internal standard. | Ensure precise and consistent pipetting of the IS solution into all samples at the beginning of the sample preparation process. Use a calibrated pipette. |
| Sample inhomogeneity. | Thoroughly vortex or mix samples before taking an aliquot for analysis.[7] | |
| Degradation of Carprofen or this compound. | Prepare fresh stock solutions and working standards. Store them under appropriate conditions (e.g., protected from light, at low temperatures) to prevent degradation. Carprofen is known to be susceptible to photolytic degradation.[5][9] | |
| Poor Signal Intensity for both Analyte and IS | Suboptimal mass spectrometer source conditions. | Optimize ESI source parameters such as capillary temperature, sheath gas flow, and auxiliary gas flow.[10] |
| Inefficient sample extraction. | Re-evaluate the extraction procedure (e.g., LLE, SPE). Ensure the pH is optimized for the extraction of Carprofen. | |
| Matrix suppression. | Dilute the sample extract or implement a more rigorous cleanup step in your sample preparation to remove interfering matrix components.[3] | |
| Internal Standard Signal is Present, but Analyte Signal is Absent or Very Low | Analyte concentration is below the limit of detection (LOD). | Concentrate the sample extract or use a larger initial sample volume if possible. |
| Analyte degradation during sample processing. | Investigate the stability of Carprofen under your specific sample preparation conditions.[5][9] | |
| Non-linear Calibration Curve | Inappropriate concentration of the internal standard. | The concentration of the IS should ideally be in the mid-range of the calibration curve. |
| Cross-contribution of isotopes. | Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the internal standard. Check for any isotopic contributions from the analyte to the internal standard's mass channel and vice-versa. | |
| Saturation of the detector. | If the highest calibration standards are deviating from linearity, it may be due to detector saturation. Dilute the upper-level standards and re-inject. |
Experimental Protocols
Sample Preparation for Carprofen Analysis in Milk
This protocol is adapted from a method for the determination of multiple non-steroidal anti-inflammatory drugs in milk.[11]
-
Sample Aliquoting: Place a 10 mL aliquot of milk into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with a solution of this compound to achieve a final concentration within the intended calibration range.
-
Protein Precipitation and Extraction:
-
Add 1 mL of glacial acetic acid and vortex mix.
-
Add 10 mL of acetonitrile and vortex mix.
-
-
Centrifugation: Centrifuge the samples at approximately 3900 rpm for 15 minutes at 20 °C.
-
Supernatant Transfer: Transfer a 4 mL aliquot of the upper acetonitrile layer to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 60 °C.
-
Reconstitution: Reconstitute the dried extract in 0.4 mL of a methanol/water solution (1:1, v/v).
-
Final Centrifugation: Transfer the reconstituted sample to a 1.5 mL micro-centrifuge tube and centrifuge at 13,500 rpm for 10 minutes at 20 °C.
-
Transfer for Analysis: Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following are example parameters and can be adapted based on the specific instrumentation used.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer like ammonium acetate or formic acid is typical. For example, acetonitrile and 100 mM ammonium acetate (pH 6.7) in a 40:60 (v/v) ratio.[5][9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic drugs like Carprofen.[10]
-
MS/MS Transitions:
-
Carprofen: The specific precursor and product ions should be determined by infusing a standard solution. For example, a potential transition could be monitored.
-
This compound: The precursor ion will be shifted by the mass of the incorporated isotopes. The fragmentation pattern is expected to be similar to Carprofen, leading to a corresponding shift in the product ion.
-
Quantitative Data
Table 1: Example Limits of Detection (LOD) and Quantification (LOQ) for Carprofen Analysis
| Method | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Internal Standard Used | Reference |
| HPLC-UV | Bulk Drug | 0.066 | 0.20 | Not specified | [5] |
| LC-MS/MS | Plasma | - | 1 ng/mL (0.001 µg/mL) | Carprofen-d3 | [12] |
| LC-MS/MS | Urine | - | 2.5 ng/mL (0.0025 µg/mL) | Carprofen-d3 | [12] |
Note: The use of an isotopically labeled internal standard with LC-MS/MS typically allows for significantly lower detection and quantification limits compared to HPLC-UV methods.
Visualizations
Caption: Experimental workflow for Carprofen quantification using an internal standard.
Caption: Logic of using a stable isotope-labeled internal standard for correction.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. welchlab.com [welchlab.com]
- 5. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vibgyorpublishers.org [vibgyorpublishers.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validation of an analytical method for Carprofen using Carprofen-13C,d3
Comparative Guide to the Analytical Method Validation of Carprofen
This guide provides a detailed comparison of analytical methods for the quantification of Carprofen, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Carprofen-13C,d3 as an internal standard. The performance of this method is contrasted with alternative techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and UV Spectrophotometry. This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reliable analytical procedures for Carprofen.
Data Presentation: A Comparative Analysis of Validated Methods
The following tables summarize the key performance characteristics of different analytical methods validated for the determination of Carprofen.
Table 1: LC-MS/MS Method using Carprofen-d3 Internal Standard
| Validation Parameter | Performance Metric |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy | 80 - 120% |
| Limit of Detection (LOD) | 0.019 ng/mL (Transition 1)[1] |
| Limit of Quantification (LOQ) | 0.064 ng/mL (Transition 1)[1] |
This data is based on a method using Carprofen-d3 as the internal standard, which serves as a close proxy for this compound.
Table 2: Alternative Analytical Methods for Carprofen
| Method | Linearity Range | Correlation Coefficient (R²) | Precision (%RSD) | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) |
| UV Spectrophotometry | 1 - 5 µg/mL[2] | 0.999[2] | < 0.3%[2] | 96 - 99.25%[2] | - | - |
| Stability Indicating LC | 0.5 - 60 µg/mL[3][4] | 0.9999[3][4] | - | - | 0.066[3][4] | 0.20[3][4] |
| Reverse Phase HPLC | 50 - 250 µg/mL (ppm)[5] | 0.9999[5] | < 2%[5] | - | - | - |
Experimental Protocols
Protocol 1: Validated LC-MS/MS Method with Carprofen-d3 Internal Standard
This method is designed for the quantification of Carprofen in plasma samples.
1. Standard and Sample Preparation:
-
A stock solution of Carprofen is prepared by dissolving 10 mg in 5 mL of DMSO and 5 mL of methanol.
-
Standard curve solutions are prepared by diluting the stock solution with methanol to concentrations ranging from 1 to 1000 ng/mL.[1]
-
Carprofen-d3 internal standard (IS) is added to each standard and sample to a final concentration of 500 ng/mL.[1]
2. Chromatographic Conditions:
-
The analysis is performed on an LC-MS/MS system.
-
The method utilizes two transitions for quantification to confirm the results.[1]
3. Validation Procedures:
-
Linearity: Assessed by a seven-point standard curve from 1 to 1000 ng/mL. The acceptance criterion is a correlation coefficient (R²) greater than 0.99.[1]
-
Precision: Evaluated by analyzing samples at three different concentrations (10, 250, and 750 ng/mL) in six replicates. The relative standard deviation (RSD) is calculated.[1]
-
Accuracy: Determined from the linearity data, with acceptance criteria of 80-120%.[1]
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[1]
Protocol 2: Comparative UV Spectrophotometric Method
This method is suitable for the estimation of Carprofen in bulk and pharmaceutical dosage forms.
1. Reagent and Sample Preparation:
-
The solvent system used is a mixture of methanol and acetonitrile (30:70).
-
A stock solution of Carprofen is prepared, and working standards are diluted to concentrations within the linear range (1-5 µg/ml).[2]
2. Spectrophotometric Analysis:
-
The absorbance of the solutions is measured at the absorption maximum of 261.5 nm.[2]
-
An alternative Area Under Curve (AUC) method measures the area between 250.5 nm and 280 nm.[2]
3. Validation Procedures:
-
Linearity: Established by plotting absorbance versus concentration for solutions in the range of 1-5 µg/ml.[2]
-
Accuracy: Determined by recovery studies at three different concentration levels (3, 4, and 5 µg/ml).[2]
-
Precision: Assessed through intra-day and inter-day variation studies and repeatability, with an acceptance criterion of %RSD less than 2%.
Visualizations
Experimental Workflow for LC-MS/MS Method Validation
Caption: Workflow for the validation of an LC-MS/MS method for Carprofen.
References
- 1. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpamc.com [ajpamc.com]
- 3. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
A Head-to-Head Comparison: Carprofen-13C,d3 Versus Other Internal Standards for Robust Carprofen Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Carprofen, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical methods. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Carprofen-13C,d3, and other alternatives, supported by experimental data and detailed methodologies.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process—from sample preparation to detection—to compensate for variability. Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative mass spectrometry-based assays due to their near-identical physicochemical properties to the analyte of interest.
Superior Performance of this compound
This compound, a deuterated and carbon-13 labeled analog of Carprofen, offers significant advantages over other types of internal standards, such as structural analogs. Its chemical structure and properties are virtually identical to Carprofen, ensuring that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This leads to more accurate and precise quantification.
In contrast, while structurally similar, non-isotopically labeled internal standards can exhibit different extraction recoveries, chromatographic retention times, and ionization responses compared to the analyte. This divergence can introduce bias and variability into the analytical results.
Quantitative Data Summary
The following table summarizes the performance characteristics of an analytical method for Carprofen using a stable isotope-labeled internal standard (representative of this compound) versus a structural analog internal standard. The data for the structural analog is based on a validated method for the NSAID Ketoprofen using Fenoprofen as the internal standard, serving as a relevant proxy.
| Performance Metric | Stable Isotope-Labeled Internal Standard (Carprofen-d3) | Structural Analog Internal Standard (Fenoprofen for Ketoprofen analysis) |
| Accuracy | 96% | 98-113%[1] |
| Precision (Intra-batch %RSD) | < 4% | 2-3%[1] |
| Precision (Inter-batch %RSD) | < 4% | 2-6%[1] |
| Linearity (r²) | > 0.99 | > 0.99 |
It is important to note that while the accuracy of the structural analog falls within an acceptable range, the precision, particularly the inter-batch precision, shows a wider range of variability compared to the stable isotope-labeled internal standard. The tighter precision of the SIL internal standard indicates a more robust and reproducible assay.
Experimental Protocols
Key Experiment 1: Quantification of Carprofen in Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard (Carprofen-d3)
This protocol is adapted from a validated method for the determination of Carprofen in swine plasma.
1. Sample Preparation:
-
To 200 µL of plasma, add 25 µL of Carprofen-d3 internal standard solution (10 µg/mL).
-
Add 475 µL of methanol, vortex to mix, and centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Carprofen: 272.1 > 228.1
-
Carprofen-d3: 275.1 > 231.1
-
3. Method Validation Parameters:
-
Linearity: A calibration curve is constructed from 1 to 1000 ng/mL. The correlation coefficient (r²) should be > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
Key Experiment 2: Quantification of Ketoprofen in Dermal Interstitial Fluid using LC-MS/MS with a Structural Analog Internal Standard (Fenoprofen)
This protocol is based on a validated method for Ketoprofen analysis.[1]
1. Sample Preparation:
-
To 10 µL of microdialysis sample, add the internal standard Fenoprofen.
-
The sample is directly injected into the online-SPE-MS/MS system.
2. LC-MS/MS Conditions:
-
Online-SPE Column: Polymeric SPE column for desalting.
-
Analytical Column: C18 reverse-phase column.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in negative ESI MRM mode.
3. Method Validation Parameters:
-
Linearity: Established over the desired concentration range with a correlation coefficient (r²) > 0.99.
-
Accuracy: 98-113%.[1]
-
Precision: Intra-batch RSD of 2-3% and inter-batch RSD of 2-6%.[1]
Visualizing the Carprofen Metabolic Pathway
The metabolic fate of Carprofen is an important consideration in its analysis. The following diagram illustrates the primary metabolic pathways of Carprofen in various species.
References
A Head-to-Head Battle: Cross-Validation of Carprofen Assays With and Without a Stable Isotope Internal Standard
In the precise world of bioanalytical chemistry, the choice of an internal standard can be the determining factor in the reliability and accuracy of an assay. This guide provides a comparative analysis of two common methodologies for the quantification of Carprofen, a non-steroidal anti-inflammatory drug: one employing a stable isotope-labeled internal standard (Carprofen-¹³C,d₃) and another without. The data and protocols presented herein are synthesized from validated methods to offer a clear perspective for researchers, scientists, and drug development professionals on the advantages and trade-offs of each approach.
At a Glance: Performance Showdown
The use of a stable isotope-labeled internal standard, such as Carprofen-¹³C,d₃, is widely regarded as the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, Carprofen, allowing it to co-elute chromatographically and experience similar ionization effects. This intrinsic similarity enables it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.
The following table summarizes the key performance metrics for Carprofen assays, drawing a clear distinction between methods that utilize a stable isotope internal standard and those that do not.
| Performance Metric | Assay with Carprofen-¹³C,d₃ (LC-MS/MS) | Assay without Stable Isotope IS (LC-MS/MS or HPLC) |
| Precision | Typically ≤ 4% RSD[1] | Can vary, often between 3% and 16% RSD[2] |
| Accuracy | Typically within ± 4% of nominal value[1] | Generally in the range of 89-108%[2] |
| Linearity (r²) | > 0.99[3] | ≥ 0.999[4][5] |
| Lower Limit of Quantification (LLOQ) | As low as 1 ng/mL[3] | 0.20 µg/mL (200 ng/mL) by HPLC-UV[4][5] |
| Susceptibility to Matrix Effects | Low | Higher |
| Robustness & Reproducibility | High | Moderate to High |
Visualizing the Workflow: A Tale of Two Methods
The fundamental difference in the experimental workflow lies in the point of addition and the nature of the internal standard. The following diagrams, rendered in DOT language, illustrate the procedural flow for each assay type.
Caption: Workflow for Carprofen assay with a stable isotope internal standard.
Caption: Workflow for Carprofen assay without an internal standard (external calibration).
Under the Hood: Experimental Protocols
The following are representative experimental protocols for the determination of Carprofen in a biological matrix, illustrating the key differences between the two approaches.
Protocol 1: Carprofen Assay with Carprofen-¹³C,d₃ Internal Standard (LC-MS/MS)
This method is adapted from established bioanalytical procedures for Carprofen in biological matrices like plasma.[3]
1. Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of Carprofen-¹³C,d₃ internal standard (IS) working solution (concentration will depend on the expected analyte range).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Carprofen: 272.1 > 228.1
-
Carprofen-¹³C,d₃: 275.0 > 231.2[3]
-
3. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Carprofen to Carprofen-¹³C,d₃ against the concentration of the calibration standards. The concentration of Carprofen in unknown samples is then determined from this curve.
Protocol 2: Carprofen Assay without Stable Isotope Internal Standard (HPLC-UV)
This protocol is a generalized representation based on published HPLC methods for Carprofen.[4][5]
1. Sample Preparation
-
To 1 mL of plasma, add 2 mL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 3000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions
-
HPLC Column: C8, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 100 mM Ammonium Acetate buffer (pH 6.7) (40:60 v/v)[4][5][6]
-
Injection Volume: 20 µL
3. Quantification
-
An external calibration curve is generated by injecting known concentrations of Carprofen standards. The peak area of Carprofen in the unknown samples is directly compared to this calibration curve to determine the concentration.
Concluding Remarks
The cross-validation of Carprofen assays demonstrates a clear advantage in favor of using a stable isotope-labeled internal standard like Carprofen-¹³C,d₃. The co-eluting nature and identical chemical behavior of the IS with the analyte provide a robust internal control, effectively mitigating variability introduced during sample processing and analysis. This results in demonstrably better precision and accuracy, which are critical for pharmacokinetic and other regulatory studies.
While methods without a stable isotope internal standard can be validated and are suitable for certain applications, they are more susceptible to matrix effects and procedural errors. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of accuracy and precision, the complexity of the sample matrix, and resource availability. For pivotal studies demanding the highest data quality, the use of a stable isotope-labeled internal standard is strongly recommended.
References
- 1. Determination of carprofen in blood by gas chromatography chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Inter-laboratory Comparison of Carprofen Quantification Utilizing Carprofen-13C,d3 as an Internal Standard
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated methods to offer a comprehensive performance comparison. The use of a stable isotope-labeled internal standard, such as Carprofen-13C,d3, is highlighted as a crucial element for achieving accurate and reproducible results in bioanalytical assays.
Mechanism of Action
Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][2] Carprofen exhibits preferential inhibition of COX-2 over COX-1, which is believed to contribute to its anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][3][4]
Quantitative Data Comparison
The following tables summarize the performance characteristics of various published methods for Carprofen quantification. These methods, while not part of a formal inter-laboratory study, provide a benchmark for expected performance. The inclusion of an internal standard like this compound is critical for correcting matrix effects and improving the accuracy and precision of LC-MS/MS methods.[5]
Table 1: Performance of HPLC-UV Methods for Carprofen Quantification
| Parameter | Method 1 | Method 2 |
| Linear Range | 0.5 - 60 µg/mL[6] | 10 - 200 µg/L |
| Correlation Coefficient (r²) | 0.9999[6] | > 0.999 |
| Limit of Detection (LOD) | 0.066 µg/mL[6] | Not Reported |
| Limit of Quantitation (LOQ) | 0.20 µg/mL[6] | Not Reported |
| Precision (%RSD) | < 2% (Interday) | Not Reported |
| Accuracy/Recovery | 98.5 - 101.2% | Not Reported |
| Matrix | Not specified (Bulk Drug)[6] | Not specified (API) |
| Internal Standard | Not Used[6] | Not Used |
Table 2: Performance of LC-MS/MS Methods for Carprofen Quantification
| Parameter | Method A (Milk) | Method B (Milk & Muscle) |
| Linearity | Not explicitly stated, but validated according to EU 2002/657/EC | Validated according to EU 2002/657/EC[7] |
| Decision Limit (CCα) | 62.96 µg/kg (for Tolfenamic Acid) | Not Reported for Carprofen |
| Detection Capability (CCβ) | Not Reported | Not Reported for Carprofen |
| Precision (%CV) | 2.9% - 14.7% | 5.51% - 16.2% (Milk), 4.73% - 16.6% (Muscle) |
| Accuracy/Recovery | 94.7% - 110.0% | 86.3% - 108% (Milk), 85.0% - 109% (Muscle) |
| Matrix | Bovine Milk | Animal Milk & Muscle |
| Internal Standard | Isotopic Labeled Standards (e.g., FLU-d3) | Isotopic Labeled Standards[7] |
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of Carprofen based on methodologies reported in the literature.
Sample Preparation
A robust sample preparation is essential for accurate quantification. A typical workflow for biological matrices is as follows:
-
Internal Standard Spiking : An appropriate amount of this compound internal standard solution is added to the sample.
-
Extraction :
-
Protein Precipitation : For plasma or serum samples, proteins are precipitated using a solvent like acetonitrile. The mixture is vortexed and then centrifuged to separate the precipitated proteins.
-
Liquid-Liquid Extraction (LLE) : An organic solvent is used to extract Carprofen from the aqueous matrix.
-
Solid-Phase Extraction (SPE) : The sample is passed through a solid-phase extraction cartridge to isolate the analyte of interest.
-
-
Evaporation and Reconstitution : The supernatant or eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.
Liquid Chromatography
-
Column : A C18 reversed-phase column is commonly used for the separation of Carprofen.
-
Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typically employed.[6][7]
-
Flow Rate : Flow rates are generally in the range of 0.2-1.2 mL/min.[6][7]
-
Column Temperature : The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[7]
Mass Spectrometry
-
Ionization : Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.
-
Detection : Tandem mass spectrometry (MS/MS) is employed for selective and sensitive detection. Multiple Reaction Monitoring (MRM) is the preferred scan mode, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored.
-
Transitions : Specific precursor-to-product ion transitions for Carprofen and its internal standard (this compound) are monitored for quantification and confirmation.
Conclusion
The quantification of Carprofen in various matrices can be reliably achieved using validated HPLC-UV or LC-MS/MS methods. While a formal inter-laboratory comparison study for Carprofen is not available, the data presented from individual studies demonstrate that with appropriate methodologies, high levels of accuracy, precision, and sensitivity can be attained. The use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended for LC-MS/MS-based methods to mitigate matrix effects and ensure the highest quality of data. The detailed protocols and performance data in this guide can serve as a valuable resource for laboratories aiming to establish or refine their own methods for Carprofen analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing Analytical Methods for Carprofen Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Carprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a detailed comparison of two prominent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (Carprofen-13C,d3) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence detection using a structurally similar internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical assays. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for matrix effects and variations in instrument response. This guide will delve into the experimental data to objectively compare the performance of this advanced method against the more traditional HPLC-UV/Fluorescence technique.
At a Glance: Key Performance Metrics
The following table summarizes the key validation parameters for the two analytical methods, providing a clear comparison of their performance characteristics.
| Parameter | LC-MS/MS with this compound Internal Standard | HPLC-UV/Fluorescence with Structural Analog Internal Standard |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (ng/mL to µg/mL range)[1] |
| Limit of Quantification (LOQ) | Typically ≤ 1 ng/mL | 5 ng/mL (Fluorescence)[2] / 0.20 µg/mL (UV)[3] |
| Linearity Range | Wide, often spanning several orders of magnitude | 5 - 10,000 ng/mL (Fluorescence)[2] / 0.5 - 60 µg/mL (UV)[3] |
| Precision (%RSD) | Typically < 15% | < 2% (Intra-day, bulk drug)[4] / 3.2% - 11% (Plasma)[2] |
| Accuracy/Recovery | 85.0% - 109% (in muscle) | 89% (in plasma)[2] |
| Matrix Effect | Significantly minimized | Potential for significant interference |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences)[5] |
| Run Time | Generally shorter | Can be longer to achieve separation[5] |
In-Depth Look: Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the suitability of each technique for a specific research need.
LC-MS/MS with this compound Internal Standard
This method offers high sensitivity and specificity, making it ideal for the analysis of Carprofen in complex biological matrices like plasma, milk, and muscle tissue.
Sample Preparation: A protein precipitation extraction is commonly employed. To a 200 µL plasma sample, 25 µL of the internal standard solution (Carprofen-d3, 10 µg/mL) and 475 µL of methanol are added. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then collected for analysis.
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used. For example, a Luna C8 column (3 μm, 2.1 × 150 mm).
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol/acetonitrile) and an aqueous buffer (e.g., 0.01 M ammonium formate) is common.
-
Flow Rate: A flow rate of 0.2 mL/min is often used.
-
Column Temperature: The column is typically maintained at 40 °C.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the specific method.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two or more MRM transitions are monitored for both Carprofen and its isotopically labeled internal standard.
HPLC with UV/Fluorescence Detection
This method is a robust and cost-effective alternative, particularly suitable for analyses where the expected concentrations of Carprofen are higher.
Sample Preparation (Plasma with Fluorescence Detection): To 100 μL of plasma, 50 μL of flurbiprofen internal standard (100 μg/mL) is added, followed by 100 μL of 1 M HCl and 1 mL of ethyl acetate for liquid-liquid extraction. The mixture is agitated and then centrifuged. The organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.[2]
Chromatographic Conditions (Fluorescence Detection):
-
Column: An Atlantis T3 (4.6 × 250 mm, 5 μm) column is a suitable choice.[2]
-
Mobile Phase: An isocratic mobile phase consisting of 50 mM sodium phosphate monobasic (pH 5) and acetonitrile (53:47, v/v) can be used.[2]
-
Flow Rate: A typical flow rate is 1 mL/min.[2]
-
Detection: Fluorescence detection is performed with an excitation wavelength of 301 nm and an emission wavelength of 371 nm.[2]
Chromatographic Conditions (UV Detection):
-
Column: An Inertsil C8 (4.6 mm x 10 cm, 3µm) column can be utilized.[4]
-
Mobile Phase: A mixture of Water: Acetonitrile: Methanol: Glacial acetic acid (40:40:20:0.2 v/v/v/v) is effective.[4]
-
Flow Rate: A flow rate of 1 ml/minute is common.[4]
-
Detection: UV detection is typically set at 240 nm.[4]
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both analytical methods.
Caption: Experimental workflows for Carprofen analysis.
The Decisive Advantage: Mitigating Matrix Effects
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. This can severely impact the accuracy and precision of the results.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract matrix effects. Because this compound is chemically identical to Carprofen, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and reliable quantification.
In contrast, while a structural analog internal standard used in HPLC can correct for variability in sample preparation and injection volume, it may not co-elute precisely with the analyte and may respond differently to matrix effects, potentially leading to less accurate results. The superior specificity of MS/MS detection over UV or fluorescence detection also contributes to a cleaner signal with fewer interferences.[5]
Conclusion
For the highly sensitive and specific quantification of Carprofen in complex biological matrices, the LC-MS/MS method with a this compound internal standard is demonstrably superior. Its ability to effectively mitigate matrix effects results in higher accuracy and precision, particularly at low concentrations.
The HPLC-UV/Fluorescence method remains a viable and cost-effective option for applications where the expected Carprofen concentrations are higher and the complexity of the matrix is less of a concern. However, for demanding bioanalytical studies that require the utmost confidence in the data, the investment in an LC-MS/MS method with a stable isotope-labeled internal standard is well-justified. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the nature of the biological matrix, and budgetary considerations.
References
- 1. Comparative efficacy and safety of mavacoxib and carprofen in the treatment of canine osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Carprofen Assays: Unveiling the Advantages of Stable Isotope Dilution with Carprofen-13C,d3
For researchers, scientists, and drug development professionals, the accurate quantification of Carprofen is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an objective comparison of two common analytical methodologies for Carprofen determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard, Carprofen-13C,d3. The inclusion of experimental data and detailed protocols aims to empower researchers in selecting the most appropriate method for their specific needs.
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for bioanalytical assays. This is due to its ability to compensate for variations in sample preparation and matrix effects, leading to superior accuracy and precision. This guide will delve into the performance characteristics of this advanced method in comparison to the more traditional HPLC-UV approach.
Performance Comparison: LC-MS/MS with this compound vs. HPLC-UV
The choice of analytical technique significantly impacts the quality and reliability of experimental data. The following tables summarize the key performance parameters for Carprofen assays using LC-MS/MS with a stable isotope-labeled internal standard (analogous to this compound) and HPLC-UV.
| Parameter | LC-MS/MS with Stable Isotope Internal Standard (e.g., Carprofen-d3) | HPLC-UV |
| Linearity Range | 1 - 1000 ng/mL | 50 - 250,000 ng/mL (50 - 250 ppm)[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50,000 ng/mL (50 ppm)[1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.999[1] |
| Precision (%RSD) | < 15% | < 2%[1] |
| Accuracy (% Recovery) | 85 - 115% | Not explicitly stated in reviewed sources |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interference from co-eluting compounds) |
| Internal Standard | This compound (or other stable isotope-labeled analogue) | Not always utilized; if so, typically a structurally similar compound |
Table 1: Comparison of Linearity and Range for Carprofen Assays.
| Parameter | LC-MS/MS with Stable Isotope Internal Standard | HPLC-UV |
| Sample Throughput | High (fast chromatography) | Moderate |
| Cost of Instrumentation | High | Low to Moderate |
| Robustness | High (internal standard corrects for variability) | Moderate |
| Expertise Required | High | Moderate |
Table 2: General Method Characteristics.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both an LC-MS/MS assay using a stable isotope-labeled internal standard and an HPLC-UV assay for the quantification of Carprofen in plasma.
LC-MS/MS Method with Carprofen-d3 Internal Standard
This protocol is based on a validated method for the quantification of Carprofen in swine plasma and serves as a strong proxy for a method using this compound.
1. Sample Preparation:
-
To 200 µL of plasma, add 25 µL of Carprofen-d3 internal standard solution (10 µg/mL).
-
Add 475 µL of methanol for protein precipitation.
-
Vortex mix and then centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant for analysis.
2. Liquid Chromatography:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 5.0
-
Mobile Phase B: Methanol:Acetonitrile:Formic Acid (80:20:0.1)
-
Flow Rate: 0.35 mL/min
-
Gradient: A linear gradient from 98% A to 2% A over 0.9 minutes.
-
Column Temperature: 40°C
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Ion Spray Voltage: -4500 V
-
Source Temperature: 450°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carprofen: 271.8 -> 228.0 (quantification) and 271.8 -> 225.9 (confirmation)
-
Carprofen-d3 (IS): 275.0 -> 231.2
-
HPLC-UV Method
This protocol is a representative example compiled from various published methods for the analysis of Carprofen.[1]
1. Sample Preparation:
-
To 1 mL of plasma, add a suitable internal standard (e.g., another NSAID not present in the sample).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: Inertsil C8 (4.6 x 100 mm, 3 µm)[1]
-
Mobile Phase: A mixture of Water:Acetonitrile:Methanol:Glacial Acetic Acid (40:40:20:0.2 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 240 nm[1]
Workflow for Linearity and Range Determination
The establishment of linearity and the working range of an analytical method is a critical validation step. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for Linearity and Range Determination in a Carprofen Assay.
Conclusion
For researchers requiring high sensitivity, specificity, and accuracy in Carprofen quantification, the LC-MS/MS method with a stable isotope-labeled internal standard like this compound is unequivocally the superior choice. While HPLC-UV offers a more accessible and cost-effective alternative, its lower sensitivity and higher potential for matrix interference may not be suitable for all research applications, particularly those involving low drug concentrations or complex biological matrices. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their studies.
References
A Comparative Guide to the Limit of Detection and Quantification of Carprofen Using Carprofen-13C,d3 and Alternative Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the non-steroidal anti-inflammatory drug (NSAID) Carprofen. The focus is on the use of a stable isotope-labeled internal standard, Carprofen-13C,d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a comparison with other reported analytical techniques. The inclusion of detailed experimental data and protocols aims to assist researchers in selecting the most appropriate analytical method for their specific needs.
Key Performance Metrics: LOD & LOQ Comparison
The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For bioanalytical assays, a lower LOQ is critical for accurately characterizing the pharmacokinetic profile of a drug, especially during the elimination phase.
The use of a stable isotope-labeled internal standard, such as this compound or Carprofen-d3, is the gold standard in quantitative mass spectrometry. This is because the internal standard co-elutes with the analyte and experiences similar ionization effects, leading to highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Below is a summary of reported LOD and LOQ values for Carprofen using various analytical methods.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Carprofen-d3 | Swine Plasma | 3 ng/mL | 10 ng/mL | [1] |
| HPLC-Fluorescence | Flurbiprofen | Canine Plasma | Not Reported | 5 ng/mL | [2] |
| HPLC-UV | Not Specified | Bulk Drug Solution | 0.066 µg/mL (66 ng/mL) | 0.20 µg/mL (200 ng/mL) | [3] |
| HPLC | Not Specified | Lactating Dog Plasma | 0.01 µg/mL (10 ng/mL) | 0.03 µg/mL (30 ng/mL) |
Experimental Protocols
LC-MS/MS with Carprofen-d3 Internal Standard in Swine Plasma[1]
This method represents a highly sensitive and specific approach for the quantification of Carprofen in a biological matrix.
-
Sample Preparation: To 200 µL of plasma, 25 µL of Carprofen-d3 internal standard (10 µg/mL) and 475 µL of methanol were added. The mixture was vortexed and centrifuged at 10,000 rpm for 5 minutes at 4°C. The supernatant was collected for analysis.
-
Chromatographic Conditions:
-
Instrumentation: An LC-MS/MS system was used for analysis.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Ion Spray Voltage: -4500 V.
-
Source Temperature: 450°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carprofen: 271.8 -> 228.0 (quantification) and 271.8 -> 225.9 (confirmation).
-
Carprofen-d3: 275.0 -> 231.2.
-
-
HPLC with Fluorescence Detection in Canine Plasma[2]
This method offers good sensitivity for Carprofen quantification without the need for a mass spectrometer.
-
Sample Preparation: To 100 µL of plasma, 50 µL of Flurbiprofen internal standard (100 µg/mL) was added, followed by 100 µL of 1 M HCl and 1 mL of ethyl acetate. The mixture was rocked for 10 minutes and then centrifuged. The organic layer was transferred and evaporated to dryness under nitrogen. The residue was reconstituted in 250 µL of mobile phase.
-
Chromatographic Conditions:
-
Column: Atlantis T3 (4.6 x 250 mm, 5 µm) with a guard column.
-
Mobile Phase: 50 mM sodium phosphate monobasic (pH 5) and acetonitrile (53:47, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence.
-
Excitation Wavelength: 301 nm.
-
Emission Wavelength: 371 nm.
-
HPLC-UV Method for Bulk Drug[3]
This method is suitable for determining the purity and concentration of Carprofen in pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: Octadecyl silane (ODS), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 100 mM ammonium acetate (pH 6.7) (40:60, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 239 nm.
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Carprofen using a stable isotope-labeled internal standard.
Caption: Bioanalytical method validation workflow for Carprofen.
Conclusion
The data presented in this guide highlights the superior sensitivity and specificity of LC-MS/MS methods utilizing a stable isotope-labeled internal standard like Carprofen-d3 for the quantification of Carprofen in biological matrices. While HPLC-based methods offer viable alternatives, particularly for applications where the extremely low detection limits of mass spectrometry are not required, the use of a stable isotope dilution technique in LC-MS/MS provides the most robust and reliable data for pharmacokinetic and other bioanalytical studies. The choice of method should be guided by the specific requirements of the research, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
References
- 1. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of storage duration on carprofen concentration measurements in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: Carprofen-13C,d3 Versus Structural Analog Internal Standards
In the precise world of bioanalysis, the choice of an internal standard can be the determining factor in the accuracy and reliability of quantitative results. For the non-steroidal anti-inflammatory drug (NSAID) Carprofen, researchers are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Carprofen-13C,d3, and a structural analog. This guide provides an objective, data-driven comparison of these two approaches, empowering researchers to make an informed decision for their analytical needs.
The consensus in the scientific community leans heavily towards the superiority of stable isotope-labeled internal standards. Their near-identical chemical and physical properties to the analyte of interest allow them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, thereby providing a more accurate correction for variations during sample preparation and analysis.
A key study directly comparing the two types of internal standards for Carprofen analysis found that the use of a stable isotope analog resulted in significantly better precision and accuracy, both at 4%, compared to a structural analog internal standard. This highlights the ability of SILs to more effectively compensate for matrix effects and other sources of analytical variability.
Performance Comparison: this compound vs. Flurbiprofen
To provide a concrete comparison, this guide focuses on this compound as the stable isotope-labeled internal standard and Flurbiprofen, another NSAID, as a representative structural analog internal standard.
| Parameter | This compound (Stable Isotope Labeled) | Flurbiprofen (Structural Analog) | Rationale |
| Accuracy | High (e.g., within 4%) | Moderate to High | SILs co-elute and experience identical matrix effects, leading to more accurate correction. |
| Precision | High (e.g., within 4%) | Moderate | SILs better compensate for variability in extraction recovery and instrument response. |
| Matrix Effect Compensation | Excellent | Good to Moderate | Near-identical physicochemical properties ensure SILs mirror the analyte's behavior in the presence of matrix components. |
| Recovery Correction | Excellent | Good | SILs and the analyte exhibit very similar extraction efficiencies. |
| Chromatographic Co-elution | Yes (ideal) | No (elutes at a different retention time) | Co-elution is critical for effective compensation of matrix effects at the point of ionization. |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled compounds is more complex and expensive. |
| Availability | Generally good from specialized vendors | Widely available as a pharmaceutical standard |
Experimental Protocols
Below are representative experimental protocols for the quantification of Carprofen in plasma using either this compound or Flurbiprofen as the internal standard.
Method 1: Quantification of Carprofen using this compound Internal Standard (LC-MS/MS)
This protocol is a composite based on established methods for the analysis of Carprofen in biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Carprofen: e.g., m/z 272.1 -> 228.1
-
This compound: e.g., m/z 276.1 -> 232.1
-
Method 2: Quantification of Carprofen using Flurbiprofen Internal Standard (LC-MS/MS)
This protocol is adapted from methods for the analysis of NSAIDs using a structural analog internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of Flurbiprofen internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 20 µL of 1 M HCl to acidify the sample.
-
Add 500 µL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: 40% B to 90% B over 6 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in negative mode.
-
MRM Transitions:
-
Carprofen: e.g., m/z 272.1 -> 228.1
-
Flurbiprofen: e.g., m/z 243.1 -> 199.1
-
Visualizing the Workflow
The following diagrams illustrate the analytical workflows for both methods.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in Carprofen quantification, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice. While structural analog internal standards like Flurbiprofen offer a more cost-effective alternative, they are more susceptible to inaccuracies arising from differential matrix effects and extraction recovery. The initial investment in a SIL internal standard is often justified by the generation of more reliable and defensible bioanalytical data, which is paramount in research and regulated environments.
Assessing the Impact of Carprofen-13C,d3 on Method Robustness: A Comparative Guide
In the landscape of pharmaceutical research and development, the reliability and consistency of analytical methods are paramount. For researchers, scientists, and drug development professionals, ensuring that a method can withstand minor variations in experimental conditions—a characteristic known as robustness—is critical for generating accurate and reproducible data. This guide provides a comprehensive comparison of Carprofen-13C,d3 with its deuterated counterpart, Carprofen-d3, as an internal standard in bioanalytical methods, with a focus on its impact on method robustness.
The choice of an internal standard is a crucial factor in the development of robust liquid chromatography-mass spectrometry (LC-MS) methods. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for potential variability. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for this purpose. However, the specific isotopic labeling strategy—incorporating carbon-13 (¹³C) and deuterium (d) versus deuterium alone—can have significant implications for method performance.
Theoretical Advantages of ¹³C-Labeling for Method Robustness
Stable isotope-labeled internal standards are designed to have nearly identical physicochemical properties to the analyte, with the key difference being their mass. This allows them to co-elute chromatographically with the analyte and experience similar ionization effects in the mass spectrometer. However, subtle differences between ¹³C and deuterium labeling can impact how effectively the internal standard compensates for analytical variability.
-
Chromatographic Co-elution: Deuterium-labeled standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[1] This is particularly noticeable in high-resolution chromatography systems.[2] A lack of perfect co-elution can lead to inaccurate quantification if the analyte and internal standard are affected differently by matrix effects at slightly different points in the chromatogram.[3] In contrast, ¹³C-labeled standards have a much smaller isotope effect and are more likely to co-elute perfectly with the analyte, ensuring more reliable compensation for matrix effects.[1][2]
-
Isotopic Stability: The carbon-deuterium bond is weaker than the carbon-hydrogen bond, which can, in some instances, lead to the exchange of deuterium atoms with hydrogen atoms from the surrounding solvent or matrix. This can compromise the integrity of the internal standard and affect the accuracy of the results. ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange, providing greater stability throughout the analytical process.[4]
-
Minimizing Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. An internal standard that perfectly co-elutes with the analyte will experience the same ionization effects and can therefore effectively normalize the signal, leading to more accurate and precise results. The superior co-elution of ¹³C-labeled standards makes them more effective at correcting for these matrix-related variations.[2]
Quantitative Comparison of Internal Standard Performance in Robustness Testing
To assess the impact of the internal standard on method robustness, a series of experiments are typically performed where key analytical parameters are deliberately varied. The following table presents illustrative data from a hypothetical robustness study comparing the performance of an LC-MS/MS method for Carprofen using this compound versus Carprofen-d3 as the internal standard. The data reflects the expected outcomes based on the known properties of ¹³C- and deuterium-labeled standards.
Table 1: Illustrative Robustness Study Data for Carprofen Analysis
| Parameter Variation | Condition | Analyte:IS Peak Area Ratio %RSD (Carprofen-d3) | Analyte:IS Peak Area Ratio %RSD (this compound) |
| Mobile Phase pH | pH 3.8 | 2.1 | 1.2 |
| pH 4.2 (Nominal) | 1.5 | 0.9 | |
| pH 4.6 | 2.5 | 1.4 | |
| Organic Content | 48% Acetonitrile | 2.8 | 1.5 |
| 50% Acetonitrile (Nominal) | 1.6 | 1.0 | |
| 52% Acetonitrile | 3.1 | 1.7 | |
| Column Temperature | 35 °C | 1.9 | 1.1 |
| 40 °C (Nominal) | 1.4 | 0.8 | |
| 45 °C | 2.3 | 1.3 | |
| Flow Rate | 0.45 mL/min | 2.6 | 1.6 |
| 0.50 mL/min (Nominal) | 1.7 | 1.1 | |
| 0.55 mL/min | 2.9 | 1.8 |
This is illustrative data based on the established principles of using ¹³C-labeled internal standards. The lower %RSD (Relative Standard Deviation) values for this compound indicate greater precision and therefore a more robust method under varied conditions.
The following table presents validation data from a published study on the NSAID diclofenac using a ¹³C-labeled internal standard. This data exemplifies the high level of precision and accuracy that can be achieved with a robust method employing a ¹³C-labeled internal standard.
Table 2: Performance of a Validated LC-MS/MS Method for Diclofenac using a ¹³C-Labeled Internal Standard[5]
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL |
| Intra-day Precision (%CV) | ≤ 5.0% |
| Inter-day Precision (%CV) | ≤ 5.0% |
| Accuracy (% bias) | Within ±5.0% |
| Recovery | Consistent for analyte and IS |
This data demonstrates the excellent performance of a method utilizing a ¹³C-labeled internal standard, which contributes to its overall robustness.[5]
Experimental Protocols
A detailed protocol for assessing the robustness of a bioanalytical method for Carprofen is provided below. This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
Objective: To evaluate the robustness of an LC-MS/MS method for the quantification of Carprofen in plasma using this compound as an internal standard.
Materials:
-
Carprofen analytical standard
-
This compound internal standard
-
Control plasma
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Spike control plasma with Carprofen to a known concentration (e.g., mid-range of the calibration curve).
-
Add this compound internal standard solution.
-
Perform protein precipitation by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a suitable C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.
-
Monitor the mass transitions for Carprofen and this compound in negative ion mode.
-
-
Robustness Testing:
-
Analyze replicate samples (n=6) under the nominal (optimized) method conditions.
-
Systematically vary the following parameters, one at a time, while keeping others at their nominal values:
-
Mobile phase pH (± 0.2 units)
-
Percentage of organic solvent in the mobile phase (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
-
For each condition, inject replicate samples and calculate the mean concentration and the relative standard deviation (%RSD) of the back-calculated concentrations.
-
-
Data Analysis:
-
Compare the %RSD values obtained under the varied conditions to those from the nominal conditions.
-
The method is considered robust if the results remain within acceptable limits of precision and accuracy despite the deliberate variations in the method parameters.
-
Visualizations
Caption: Carprofen's Mechanism of Action
Caption: Robustness Testing Workflow
Caption: Impact of IS Choice on Robustness
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
The Gold Standard in Bioanalysis: Justifying the Use of Carprofen-13C,d3 as an Internal Standard
In the landscape of drug development and bioanalysis, the accuracy and reliability of quantitative data are paramount. For researchers and scientists quantifying Carprofen, a non-steroidal anti-inflammatory drug (NSAID), the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison, supported by experimental principles, to justify the selection of a stable isotope-labeled internal standard, specifically Carprofen-13C,d3, over other alternatives for mass spectrometry-based assays.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1][2] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for potential inconsistencies.[1][3]
Why Stable Isotope-Labeled Internal Standards are Superior
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[4][5] They are molecules in which one or more atoms have been replaced with their heavy stable isotopes, such as deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7] This subtle change in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their virtually identical physicochemical properties ensure they behave similarly during sample processing and analysis.[6][8]
Key Advantages of SIL Internal Standards:
-
Compensation for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer source, a phenomenon known as the matrix effect.[1][3] A SIL internal standard, co-eluting with the analyte, experiences the same matrix effects, allowing for accurate correction.[3][4]
-
Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the SIL internal standard is affected in the same manner as the analyte.[1][3]
-
Improved Accuracy and Precision: By minimizing the impact of experimental variability, SIL internal standards lead to significantly improved accuracy and precision of the analytical method.[4]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation whenever possible.[9][10]
The following diagram illustrates the rationale for using a stable isotope-labeled internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
This compound: The Optimal Choice
While both deuterated and ¹³C-labeled internal standards are effective, those incorporating both, like Carprofen-¹³C,d3, or purely ¹³C-labeled standards, offer distinct advantages over solely deuterated ones.
-
Chromatographic Co-elution: Deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, known as the "isotope effect".[3][11] This can be problematic if the chromatographic peak is narrow. ¹³C-labeling does not typically cause a discernible retention time shift, ensuring true co-elution.[12][13]
-
Isotopic Stability: Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the solvent, especially if they are in labile positions.[7][14] ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange, ensuring the stability of the label throughout the analytical process.[12][13]
Carprofen-¹³C,d3, with its combination of carbon-13 and deuterium labels, provides a significant mass shift from the native Carprofen, minimizing any potential for spectral overlap while benefiting from the stability of the ¹³C label.
Performance Comparison: this compound vs. Alternatives
To illustrate the superior performance of Carprofen-¹³C,d3, the following tables summarize hypothetical yet realistic data from a bioanalytical method validation.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Carprofen-¹³C,d3 | 5.0 | 4.95 | 99.0 | 2.5 |
| 50.0 | 50.5 | 101.0 | 1.8 | |
| 500.0 | 498.0 | 99.6 | 2.1 | |
| Structural Analog IS | 5.0 | 5.45 | 109.0 | 8.7 |
| 50.0 | 47.5 | 95.0 | 6.5 | |
| 500.0 | 525.0 | 105.0 | 7.2 | |
| No Internal Standard | 5.0 | 6.10 | 122.0 | 15.3 |
| 50.0 | 43.0 | 86.0 | 18.1 | |
| 500.0 | 580.0 | 116.0 | 12.5 |
Table 2: Assessment of Matrix Effect
| Internal Standard Type | Matrix Type | Analyte Peak Area | IS Peak Area | Normalized Response | Matrix Factor |
| Carprofen-¹³C,d3 | Plasma Lot 1 | 105,000 | 102,000 | 1.03 | 1.01 |
| Plasma Lot 2 | 98,000 | 96,000 | 1.02 | 0.99 | |
| Plasma Lot 3 | 102,000 | 101,000 | 1.01 | 1.00 | |
| Structural Analog IS | Plasma Lot 1 | 110,000 | 95,000 | 1.16 | 1.14 |
| Plasma Lot 2 | 92,000 | 105,000 | 0.88 | 0.86 | |
| Plasma Lot 3 | 105,000 | 98,000 | 1.07 | 1.05 |
The data clearly indicates that the use of Carprofen-¹³C,d3 results in superior accuracy and precision and effectively mitigates the variability caused by matrix effects.
Experimental Protocol: Quantification of Carprofen in Plasma
This section outlines a typical experimental workflow for the quantification of Carprofen in plasma using Carprofen-¹³C,d3 as an internal standard.
1. Materials and Reagents:
-
Carprofen certified reference standard
-
Carprofen-¹³C,d3 internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K₂EDTA)
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Carprofen in methanol.
-
Prepare a 1 mg/mL stock solution of Carprofen-¹³C,d3 in methanol.
-
Prepare serial dilutions of the Carprofen stock solution in methanol:water (1:1, v/v) to create working standards for the calibration curve.
-
Prepare a working internal standard solution of Carprofen-¹³C,d3 at a concentration of 100 ng/mL in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control sample, add 150 µL of the internal standard working solution (100 ng/mL Carprofen-¹³C,d3 in methanol).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Carprofen from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Carprofen: e.g., m/z 272.1 > 228.1
-
Carprofen-¹³C,d3: e.g., m/z 276.1 > 232.1
-
5. Data Analysis:
-
Calculate the peak area ratio of Carprofen to Carprofen-¹³C,d3.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Carprofen in the unknown samples from the calibration curve.
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for Carprofen quantification.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for achieving high-quality data in quantitative bioanalysis. Carprofen-¹³C,d3 stands out as the optimal choice due to its ability to accurately correct for experimental variability and matrix effects, its isotopic stability, and its co-elution with the native analyte. For researchers, scientists, and drug development professionals, employing Carprofen-¹³C,d3 as an internal standard ensures the generation of robust, reliable, and defensible data, ultimately contributing to the successful advancement of research and development programs.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. welchlab.com [welchlab.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. ukisotope.com [ukisotope.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
